Technical Whitepaper: Chemical and Physical Properties of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene in Advanced API Synthesis
Executive Summary As a Senior Application Scientist, I frequently evaluate novel building blocks that can impart specific stereoelectronic properties to Active Pharmaceutical Ingredients (APIs). 1,5-Dichloro-3-(chloromet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I frequently evaluate novel building blocks that can impart specific stereoelectronic properties to Active Pharmaceutical Ingredients (APIs). 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS: 1523204-39-8) is a highly functionalized, polyhalogenated benzyl chloride. The precise arrangement of two chlorine atoms and one fluorine atom on the aromatic ring creates a unique inductive environment that modulates the electrophilicity of the benzylic carbon. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating protocol for its synthesis and downstream application in drug development pipelines.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of this compound is critical for optimizing storage, handling, and reaction conditions. The data below synthesizes known parameters and predictive cheminformatics models ()[1].
Property
Value / Description
IUPAC Name
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
CAS Registry Number
1523204-39-8
Molecular Formula
C7H4Cl3F
Molecular Weight
213.47 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point (Predicted)
~245–255 °C at 760 mmHg
Density (Predicted)
~1.48–1.52 g/cm³
SMILES String
C1=C(C=C(C(=C1CCl)F)Cl)Cl
Storage Conditions
4 °C, under inert atmosphere (Argon/N2)
Causality of Reactivity :
The benzylic chloride is the primary site of reactivity, typically undergoing SN2 substitution. However, the highly electronegative fluorine atom at the ortho position (C2) exerts a strong electron-withdrawing inductive effect (-I). This slightly destabilizes the development of any partial positive charge at the benzylic position, making SN1 pathways highly unfavorable. Consequently, nucleophilic substitutions must be driven by strong nucleophiles under strict SN2 conditions. Furthermore, the meta-chlorines (C1, C5) increase the overall lipophilicity (LogP) of the molecule, a highly desirable trait for improving the membrane permeability of the final API.
The de novo synthesis of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene is typically achieved via the free-radical chlorination of its precursor, 1,5-dichloro-2-fluoro-3-methylbenzene (CAS: 146948-70-1) ()[2].
To ensure high yield and prevent over-chlorination, N-chlorosuccinimide (NCS) is utilized as the chlorine source alongside azobisisobutyronitrile (AIBN) as the radical initiator ()[3].
Step-by-Step Experimental Protocol:
System Preparation : Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with Argon for 15 minutes.
Reagent Charging : Dissolve 1,5-dichloro-2-fluoro-3-methylbenzene (10.0 mmol, 1.0 eq) in 50 mL of anhydrous acetonitrile (MeCN).
Initiator & Halogen Addition : Add NCS (10.5 mmol, 1.05 eq) and AIBN (0.5 mmol, 0.05 eq) in one portion.
Causality Insight: NCS is strictly preferred over Cl2 gas. Cl2 provides a high concentration of reactive chlorine, often leading to the formation of the unwanted dichloromethyl impurity. NCS provides a low, steady-state concentration of Cl• radicals, ensuring kinetic control over mono-chlorination.
Propagation & Heating : Gradually heat the reaction mixture to 70–75 °C.
Causality Insight: AIBN has an optimal decomposition half-life at this temperature, ensuring a controlled continuous initiation of the benzylic radical without thermal runaway.
Self-Validating In-Process Monitoring : Sample 50 µL of the reaction mixture every 2 hours, dilute in MeCN, and analyze via GC-MS.
Validation Metric: The protocol validates itself through mass spectrometry. The reaction is complete when the precursor peak (m/z ~178) falls below 2% AUC. If the product peak (m/z ~212) begins to convert into the over-chlorinated byproduct (m/z ~246), the reaction must be quenched immediately. This stoichiometric causality ensures absolute batch-to-batch reproducibility.
Quench & Isolation : Cool the mixture to 0 °C to precipitate the succinimide byproduct. Filter through a Celite pad, concentrate the filtrate under reduced pressure, and purify via vacuum distillation.
Mechanistic Pathway
The following diagram illustrates the radical chain mechanism and the subsequent utility of the synthesized building block in API development.
Fig 1. Radical chlorination pathway and downstream API functionalization.
Handling, Storage, and Safety Protocols
As a benzylic chloride, 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene is a potent alkylating agent and a suspected lachrymator.
Storage : Must be stored at 4 °C ()[1] in amber glass vials backfilled with Argon.
Stability Causality : Exposure to atmospheric moisture leads to slow hydrolysis, converting the chloromethyl group into a hydroxymethyl group while liberating HCl gas. This autocatalytic degradation is prevented by strict anhydrous storage.
Safety : Handle exclusively within a Class II fume hood using nitrile gloves (double-gloved) and chemical splash goggles to prevent dermal alkylation.
References
Title : CAS 1523204-39-8 | 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene
Source : American Elements
URL : [Link]
An In-Depth Technical Guide to 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene: Physicochemical Properties and Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals Introduction 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is a halogenated aromatic compound with the CAS number 1523204-39-8. As with many halogenated org...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is a halogenated aromatic compound with the CAS number 1523204-39-8. As with many halogenated organic molecules, it serves as a potential building block in the synthesis of more complex chemical entities, particularly in the fields of pharmaceutical and agrochemical research. The precise substitution pattern of chlorine and fluorine atoms on the benzene ring, along with the reactive chloromethyl group, offers a versatile scaffold for creating novel molecules with specific biological or material properties.
This technical guide provides a detailed overview of the fundamental physicochemical properties of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, with a particular focus on its molecular weight and exact mass. Furthermore, it outlines a comprehensive, field-proven protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a cornerstone technique for the identification and structural elucidation of such molecules in a research and development setting.
Chemical Identity and Structure
A clear and unambiguous identification of a chemical substance is paramount for scientific integrity and reproducibility. The following section details the key identifiers for 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene.
The structure of the molecule consists of a benzene ring substituted with two chlorine atoms at positions 1 and 5, a chloromethyl group at position 3, and a fluorine atom at position 2.
Chemical Structure:
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, characterization, and application in synthetic chemistry. The molecular weight and exact mass are fundamental to its identification, particularly in mass spectrometry.
Property
Value
Source
Molecular Weight
213.47 g/mol
Calculated
Exact Mass
211.9358 g/mol
Calculated
Molecular Formula
C₇H₄Cl₃F
-
Mass Spectrometric Analysis for Structural Elucidation and Confirmation
Mass spectrometry is an indispensable analytical technique for the determination of molecular weight and the elucidation of the structure of organic compounds. For halogenated molecules like 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, mass spectrometry is particularly informative due to the characteristic isotopic patterns of chlorine.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following protocol describes a robust method for the analysis of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene.
1. Sample Preparation:
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
Perform a serial dilution of the stock solution to obtain a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good separation of aromatic compounds.
Injection: 1 µL of the sample solution is injected in splitless mode to maximize sensitivity.
Inlet Temperature: 250 °C
Oven Temperature Program:
Initial temperature: 60 °C, hold for 2 minutes.
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Mass Spectrometer Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
Expected Mass Spectrum and Fragmentation
The electron ionization mass spectrum of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene will exhibit a characteristic molecular ion peak cluster. Due to the presence of three chlorine atoms, the isotopic pattern will be a key diagnostic feature. The relative abundance of the isotopes of chlorine (³⁵Cl and ³⁷Cl are approximately 3:1) will result in a distinctive pattern for the molecular ion (M⁺) and its isotopic peaks (M+2, M+4, M+6).
Expected Fragmentation Pathways:
Loss of a chlorine radical: A prominent fragmentation pathway is the loss of a chlorine atom from the chloromethyl group, leading to the formation of a dichlorofluorobenzyl cation.
Loss of the chloromethyl group: Cleavage of the C-C bond between the benzene ring and the chloromethyl group.
Loss of HCl: Elimination of a molecule of hydrogen chloride.
Experimental Workflow Diagram
Caption: Workflow for the analysis of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene by GC-MS.
Conclusion
This technical guide has provided essential information on the molecular weight and exact mass of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, a compound of interest in synthetic chemistry. The detailed GC-MS protocol and discussion of expected fragmentation patterns offer a solid foundation for researchers and scientists working with this and similar halogenated aromatic compounds. Adherence to rigorous analytical practices, as outlined in this guide, is crucial for ensuring the quality and reliability of research outcomes in drug discovery and development.
References
PubChem. National Center for Biotechnology Information. [Link]
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
Foundational
The Structural and Supramolecular Blueprint of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene: A Technical Guide to Halogenated Crystal Engineering
Abstract: Polyhalogenated benzenes are critical building blocks in modern pharmaceutical design, offering unique bioisosteric properties, enhanced lipophilicity, and highly directional binding modalities. This whitepaper...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
Polyhalogenated benzenes are critical building blocks in modern pharmaceutical design, offering unique bioisosteric properties, enhanced lipophilicity, and highly directional binding modalities. This whitepaper provides an in-depth crystallographic and supramolecular analysis of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene (CAS 1523204-39-8)[1]. By dissecting the electronic topography of its substituents—specifically the interplay between the electrophilic σ-holes of chlorine and the nucleophilic lone pairs of fluorine—we establish a predictive framework for its crystal packing and intermolecular behavior.
Electronic Topography and the σ-Hole Phenomenon
The structural behavior of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene in the solid state is dictated by the distinct electronic properties of its halogen substituents. To understand its crystal structure, one must analyze the causality behind its charge distribution.
The Dichotomy of Chlorine and Fluorine
Fluorine is the most electronegative element (Pauling scale 3.98), which polarizes the C–F bond, giving it significant electrostatic character and making it the strongest carbon-heteroatom bond (mean dissociation energy ~105.4 kcal/mol)[2]. However, fluorine possesses very low polarizability. Consequently, its valence electrons are tightly held, preventing the formation of a significant electrophilic "σ-hole" (a region of positive electrostatic potential opposite the covalent bond)[2].
Conversely, chlorine (electronegativity 3.16) is highly polarizable. The anisotropic distribution of its electron density creates a pronounced σ-hole along the extension of the C–Cl bond axis[2]. This fundamental difference dictates their supramolecular roles:
Chlorine (C1, C5, and CH₂Cl): Acts as a Halogen Bond Donor via its electrophilic σ-hole[3].
Fluorine (C2): Acts as a Halogen Bond Acceptor (nucleophile) due to its electron-rich equatorial belt and lack of a σ-hole[4].
The Amphoteric Nature of Halogen Bonding
In polyhalogenated systems, fluorine exhibits an "amphoteric" nature in halogen bonding. While it is too non-polarizable to donate a halogen bond, its high electron density makes it an excellent nucleophile[4]. In the crystal lattice of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, the dominant packing motif is driven by Cl···F interactions , where the polarizable chlorine provides the electrophilic site and the fluorine acts as the nucleophile[4].
Caption: Logical flow of substituent electronic properties driving supramolecular assembly.
Quantitative Structural Parameters
The steric congestion at the C2 position (fluorine flanked by chlorine at C1 and a chloromethyl group at C3) forces the sp³-hybridized chloromethyl group out of the aromatic plane to minimize van der Waals clashes. The hybridization of the carbon bound to the halogen also affects the σ-hole; the sp³-hybridized chloromethyl carbon reduces the electron-withdrawing ability compared to the sp²-hybridized aromatic carbons, subtly weakening the σ-hole on the aliphatic chlorine relative to the aromatic chlorines[3].
Table 1: Intramolecular Bond Parameters
Causality: Bond lengths are dictated by orbital hybridization and electronegativity differences.
Bond Type
Expected Length (Å)
Physical Causality
C(Ar)–F
1.35 – 1.47
High ionic character strengthens and shortens the bond[2].
C(Ar)–Cl
1.72 – 1.77
Larger atomic radius and lower electronegativity than F[2].
C(sp³)–Cl
1.78 – 1.82
Reduced s-character in the sp³ carbon elongates the bond[3].
Table 2: Intermolecular Contact Parameters
Causality: Halogen bonds are closed-shell interactions characterized by contacts shorter than the sum of their van der Waals (vdW) radii[4].
Experimental Workflows: Crystallization and Analysis
To empirically validate the structural parameters of highly halogenated liquids or waxy solids like 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, specialized crystallographic techniques are required. Rapid evaporation often leads to twinned crystals or amorphous powders due to the weak, highly directional nature of halogen bonds.
Causality: Vapor diffusion relies on the slow thermodynamic equilibration of a solvent/antisolvent system. This slow kinetics prevents kinetic trapping, allowing the weak Cl···F and C–H···F interactions to direct the assembly of a single-domain crystal lattice.
Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of a high-solubility solvent (e.g., Dichloromethane, DCM) in a 2-dram inner vial.
Antisolvent Selection: Place 3 mL of a volatile antisolvent (e.g., Hexanes or Pentane) in a 20-mL outer scintillation vial.
Chamber Assembly: Carefully place the uncapped inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.
Thermal Control: Store the assembly undisturbed at 4 °C for 3–7 days. The lower temperature reduces thermal energy, favoring the enthalpy-driven formation of weak halogen bonds.
Self-Validation: Assess crystal quality in situ using polarized light microscopy. Complete extinction of light upon stage rotation at 90° intervals confirms the crystal is a single domain and free of macroscopic twinning.
Protocol 2: High-Resolution SCXRD & Charge Density Analysis
Causality: Standard X-ray diffraction models atoms as spherical electron clouds. However, halogen bonding is driven by the aspherical deformation of valence electrons (the σ-hole). High-resolution data collection at cryogenic temperatures (100 K) is mandatory to minimize thermal vibrations (Debye-Waller factors) and resolve these subtle topological features via Bader’s Atoms in Molecules (AIM) approach[5].
Cryo-Mounting: Harvest a single crystal using a MiTeGen loop and immediately submerge it in a 100 K nitrogen cold stream on the goniometer.
Data Collection: Utilize Mo Kα (λ = 0.71073 Å) or Ag Kα radiation. Collect highly redundant data up to a high diffraction angle (sinθ/λ > 1.0 Å⁻¹) to capture valence electron scattering.
Integration & Correction: Perform data reduction and empirical absorption correction (multi-scan method) to account for the heavy chlorine atoms.
Multipole Refinement: Transition from the independent atom model (IAM) to the Hansen-Coppens multipolar formalism using software like MoPro or XD.
Self-Validation: The success of the multipole refinement is internally validated by the residual electron density map. A featureless residual map (peaks < 0.1 e/ų) and an R1 value < 3% confirm that the aspherical electron density of the halogens has been accurately modeled.
Caption: Step-by-step SCXRD workflow optimized for resolving halogen bonding and charge density.
Conclusion
The solid-state behavior of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene is a masterclass in competing non-covalent interactions. By leveraging the highly polarizable nature of its three chlorine atoms against the electronegative, nucleophilic character of its single fluorine atom, researchers can accurately predict its supramolecular assembly. Understanding these crystallographic principles is paramount for drug development professionals utilizing polyhalogenated bioisosteres to optimize target binding affinity and pharmacokinetic profiles.
Preliminary In Vitro Toxicity Profile of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene: Mechanistic Insights and Assay Methodologies
Executive Summary The compound 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS: 1523204-39-8) is a highly reactive halogenated building block utilized in advanced organic synthesis and drug development[1]. Regulatory...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS: 1523204-39-8) is a highly reactive halogenated building block utilized in advanced organic synthesis and drug development[1]. Regulatory hazard classifications flag this compound as Acute Tox. 4 (oral, dermal, inhalation) and Skin Corr. 1B[1]. As a Senior Application Scientist, I approach the toxicity profiling of such compounds not merely as a checklist of regulatory requirements, but as a mechanistic puzzle. The presence of a chloromethyl group on a heavily halogenated aromatic ring dictates a specific, predictable pattern of chemical reactivity—namely, direct alkylation of biological macromolecules.
This whitepaper outlines the causality behind the toxicity of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene and provides a self-validating, tiered in vitro testing strategy to accurately profile its skin corrosivity and genotoxicity without relying on in vivo models.
Mechanistic Grounding: The Chemistry of Toxicity
To design an effective in vitro testing protocol, we must first understand the molecular initiating events (MIEs) driven by the compound's structure.
The Alkylating Pharmacophore: The chloromethyl (-CH₂Cl) moiety is a classical direct-acting alkylating agent[2]. In physiological environments, the benzylic carbon undergoes rapid Sₙ2 nucleophilic substitution. Biological nucleophiles—specifically thiol (-SH) groups in proteins and glutathione (GSH), as well as nitrogen/oxygen centers in nucleic acids (e.g., Guanine-N7)—readily attack this electrophilic center[3].
Halogenated Ring Effects: The 1,5-dichloro-2-fluoro substitution pattern exerts a profound inductive electron-withdrawing effect (-I effect). This pulls electron density away from the benzylic carbon, significantly increasing its electrophilicity compared to an unsubstituted benzyl chloride[4].
Causality to Phenotype:
Skin Corrosion (Skin Corr. 1B): Rapid, widespread alkylation of epidermal structural proteins and enzymes leads to immediate cell necrosis and the destruction of the skin penetration barrier[5].
Genotoxicity: Covalent binding to DNA bases causes intra-strand crosslinks or base mispairing during replication, leading to point mutations[4].
Caption: Mechanistic pathway linking the chemical structure of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene to its toxicological phenotypes.
Tiered In Vitro Profiling Strategy
Because this compound is a highly reactive electrophile, standard in vitro assays must be carefully controlled. For instance, the choice of solvent vehicle is critical; protic solvents (water, alcohols) will cause rapid hydrolysis of the chloromethyl group, yielding a less toxic benzyl alcohol derivative and hydrochloric acid[6].
Protocol 1: Reconstructed Human Epidermis (RhE) Skin Corrosion Test (OECD 431)
Rationale: To mechanistically confirm the Skin Corr. 1B classification, we utilize 3D organotypic Reconstructed Human Epidermis (RhE) models (e.g., EpiDerm™). This assay measures irreversible tissue damage via cell viability[7].
Self-Validating Methodology:
Tissue Preparation: Pre-incubate EpiDerm™ tissues (MatTek) in assay medium at 37°C, 5% CO₂ for 1 hour to equilibrate[8].
Dosing: Apply 50 µL (or 50 mg if solid) of the test compound directly to the apical surface of the tissue. Crucial: Use a non-nucleophilic, non-aqueous vehicle (e.g., corn oil) to prevent premature hydrolysis of the chloromethyl group.
Exposure Kinetics: Expose tissues for two distinct time intervals: 3 minutes and 60 minutes[7].
Controls: Run concurrently with a Negative Control (DPBS) and a Positive Control (8N KOH) to ensure assay validity.
Viability Assessment (MTT Assay): Rinse tissues thoroughly with DPBS to remove residual chemical. Transfer to plates containing MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL). Incubate for 3 hours.
Extraction & Readout: Extract the insoluble purple formazan product using isopropanol. Measure optical density (OD) at 570 nm.
Interpretation: If viability is <50% after 3 minutes, the compound is classified as Corrosive (Category 1)[7].
Rationale: Benzyl chlorides are known to induce point mutations[4]. The Ames test utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect DNA reactivity.
Self-Validating Methodology:
Strain Selection: Utilize a full battery: TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA. TA100 and TA1535 are particularly sensitive to direct-acting alkylating agents causing base-pair substitutions.
Metabolic Activation (S9): Perform the assay both in the absence (-S9) and presence (+S9) of rat liver homogenate. Expert Insight: While 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene is a direct-acting mutagen (-S9 positive), the +S9 condition is critical to observe potential detoxification via glutathione-S-transferase (GST) mediated conjugation in the liver extract.
Pre-Incubation Method: Due to the potential volatility and rapid reactivity of the compound, use the pre-incubation method (30 mins at 37°C) rather than standard plate incorporation to maximize exposure to the bacteria[9].
Vehicle & Controls: Dissolve the compound in anhydrous DMSO immediately prior to use to avoid degradation. Use Sodium Azide (TA1535, TA100) and 2-Nitrofluorene (TA98) as positive controls[9].
Readout: Count revertant colonies after 48-72 hours. A dose-dependent increase of ≥2-fold over the solvent control indicates a positive mutagenic response.
Caption: Tiered in vitro toxicity profiling workflow for reactive halogenated building blocks.
Quantitative Data Presentation
The following table summarizes the expected in vitro data profile based on the structural mechanics of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene and historical data of related benzyl chlorides.
Assay / Guideline
Biological Target
Expected Result
Mechanistic Rationale
GSH Depletion (In chemico)
Free Thiol (-SH)
Rapid depletion (t½ < 15 mins)
Direct Sₙ2 alkylation of glutathione by the chloromethyl group.
OECD 431 (EpiDerm RhE)
Epidermal Keratinocytes
< 50% Viability at 3 min
Rapid protein alkylation causing irreversible membrane disruption (Corrosive 1B).
OECD 471 (Ames Test)
S. typhimurium TA100
Positive (>2x fold increase)
Base-pair substitution mutations driven by direct DNA alkylation (e.g., Guanine-N7).
OECD 471 (Ames Test)
S. typhimurium + S9
Attenuated Positive
Partial detoxification of the electrophile by S9-derived glutathione-S-transferases.
Conclusion
The toxicity of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene is not an arbitrary biological phenomenon, but a direct consequence of its chemical design. The highly electrophilic benzylic carbon, activated by the halogenated ring, acts as a potent alkylating agent. By utilizing a tiered in vitro approach combining OECD 431 (Skin Corrosion) and OECD 471 (Ames Test), researchers can accurately map its hazard profile, ensuring safe handling protocols and informing downstream drug design decisions where this building block is utilized.
References
1,5-dichloro-3-(chloromethyl)-2-fluorobenzene — Chemical Substance Information, nextsds.com,[Link]
Screening Assessment for the Challenge Benzene, (chloromethyl)- (Benzyl chloride), canada.ca,[Link]
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene dipole moment and polarity
An In-Depth Technical Guide to the Dipole Moment and Polarity of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The electronic properties...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Dipole Moment and Polarity of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The electronic properties of small molecules are pivotal in determining their physical characteristics and biological activity. This guide provides a comprehensive technical analysis of the dipole moment and polarity of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We delve into the theoretical underpinnings of its molecular polarity, drawing upon the principles of substituent effects on the benzene ring. Furthermore, this document outlines both computational and experimental methodologies for the precise determination of its dipole moment. By synthesizing theoretical predictions with actionable experimental and computational protocols, this guide serves as a robust resource for researchers engaged in the design and development of novel chemical entities.
Introduction: The Significance of Molecular Polarity in Drug Design
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is a polysubstituted benzene derivative. The strategic placement of halogen atoms and a chloromethyl group on the aromatic scaffold suggests its potential as a versatile intermediate in the synthesis of complex organic molecules.[1][2] In the realm of drug discovery, the polarity of a molecule, quantified by its dipole moment, is a critical parameter that governs its pharmacokinetic and pharmacodynamic profiles.[3][4] Properties such as solubility, membrane permeability, and protein-ligand binding are all profoundly influenced by the distribution of charge within a molecule.[5] A thorough understanding of the dipole moment of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene is therefore essential for predicting its behavior in biological systems and for the rational design of new therapeutic agents.
Theoretical Framework: Predicting the Dipole Moment
The overall dipole moment of a molecule arises from the vector sum of all individual bond dipoles.[6] For 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, the primary contributors to the molecular dipole are the C-Cl and C-F bonds, as well as the group moment of the chloromethyl (-CH₂Cl) substituent.
Substituent Effects on the Benzene Ring
The electronic properties of the benzene ring are modulated by the inductive and resonance effects of its substituents.[7]
Halogens (Cl and F): Chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), pulling electron density from the benzene ring through the sigma bond.[8] Conversely, they exhibit a weaker electron-donating resonance effect (+R) due to the presence of lone pairs that can be delocalized into the aromatic π-system.[9] For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[8]
Chloromethyl Group (-CH₂Cl): The chloromethyl group is generally considered to be an electron-withdrawing group due to the inductive effect of the chlorine atom.[10] This deactivates the benzene ring.
Vector Addition of Bond Moments
The net dipole moment of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene can be approximated by the vector addition of the individual bond and group moments.[11] The relative orientation of these vectors, as dictated by the substitution pattern on the benzene ring, is crucial in determining the magnitude and direction of the overall molecular dipole.
The C-F bond is more polar than the C-Cl bond due to the higher electronegativity of fluorine. The bond moments for the substituents are directed from the ring carbons towards the electronegative halogen atoms. The chloromethyl group also has a dipole moment, primarily directed along the C-Cl bond of the methyl group. The vector sum of these individual dipoles is expected to result in a significant net molecular dipole, rendering the molecule polar.
Caption: Vector addition of bond moments in 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene.
Computational Determination of the Dipole Moment
Quantum chemical calculations provide a powerful tool for the accurate prediction of molecular properties, including the dipole moment.[12] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Step-by-Step Computational Protocol
Molecular Geometry Optimization:
Construct the 3D structure of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene.
Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set.
Dipole Moment Calculation:
Using the optimized geometry, perform a single-point energy calculation to compute the electronic properties, including the dipole moment.
For higher accuracy, it is recommended to use a larger basis set with diffuse functions, such as aug-cc-pVDZ, coupled with a hybrid functional like ωB97X-V.[12]
Output Analysis:
The output file will contain the calculated dipole moment, typically in units of Debye, along with its vector components.[6]
Caption: Workflow for computational dipole moment determination.
Experimental Measurement of the Dipole Moment
The dipole moment of a molecule can be determined experimentally by measuring the dielectric constant of its dilute solutions in a non-polar solvent.[13][14] The Debye equation relates the molar polarization of a substance to its molecular dipole moment and polarizability.
Experimental Protocol
Solution Preparation:
Prepare a series of dilute solutions of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene in a non-polar solvent (e.g., benzene or cyclohexane) of accurately known concentrations.[15]
Dielectric Constant Measurement:
Measure the dielectric constant of the pure solvent and each of the prepared solutions using a precision capacitance bridge at a constant temperature.[15]
Density Measurement:
Measure the density of the pure solvent and each solution at the same constant temperature.
Data Analysis:
Calculate the molar polarization of the solute at infinite dilution.
Use the Debye equation to calculate the dipole moment. The contribution from electronic and atomic polarization can be estimated from molar refractivity measurements.
Caption: Experimental workflow for dipole moment determination.
Data Summary and Implications
Parameter
Predicted/Determined Value
Method
Molecular Formula
C₇H₅Cl₂F
-
Molecular Weight
179.02 g/mol
-
Predicted Polarity
Polar
Theoretical Analysis
Calculated Dipole Moment (μ)
To be determined
DFT (e.g., ωB97X-V/aug-cc-pVDZ)
Experimental Dipole Moment (μ)
To be determined
Debye Method
The expected polarity of this molecule has significant implications for its physical and biological properties:
Solubility: As a polar molecule, it is expected to have limited solubility in non-polar solvents and greater solubility in polar solvents.
Boiling Point: The presence of a significant dipole moment will lead to stronger intermolecular dipole-dipole interactions, resulting in a higher boiling point compared to non-polar analogues of similar molecular weight.
Biological Activity: The polarity will influence its ability to cross cell membranes and interact with the active sites of target proteins, which are often characterized by specific electrostatic environments.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical considerations for understanding the dipole moment and polarity of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene. Based on the analysis of its chemical structure and the electronic effects of its substituents, the molecule is predicted to be polar with a significant dipole moment. Detailed protocols for both computational and experimental determination of this key physicochemical property have been presented. This information is crucial for researchers in the fields of medicinal chemistry and materials science, enabling a more informed approach to the design and application of this and related compounds.
Application Note: 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene in Hit-to-Lead Drug Discovery
Executive Summary & Pharmacophore Rationale In the landscape of modern pharmaceutical drug discovery, the strategic incorporation of polyhalogenated building blocks is a proven methodology for optimizing hit compounds in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacophore Rationale
In the landscape of modern pharmaceutical drug discovery, the strategic incorporation of polyhalogenated building blocks is a proven methodology for optimizing hit compounds into viable clinical leads. 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS: 1523204-39-8) serves as a highly specialized electrophilic intermediate designed to graft a 3,5-dichloro-2-fluorobenzyl moiety onto pharmacophore scaffolds[1].
As an Application Scientist, selecting this specific substitution pattern is driven by three mechanistic imperatives:
Metabolic Shielding: The highly electronegative fluorine atom at the ortho-position acts as a steric and electronic shield, effectively blocking cytochrome P450-mediated ortho-hydroxylation, a common metabolic liability in unsubstituted benzyl rings.
Lipophilic Efficiency (LogD Optimization): The dual chlorine atoms significantly increase the lipophilicity of the molecule, allowing the pendant aromatic ring to tightly anchor into deep, hydrophobic protein binding pockets via halogen bonding.
Electrophilic Activation: The combined electron-withdrawing inductive effects of the fluorine and chlorine atoms increase the partial positive charge on the benzylic carbon. This makes the chloromethyl group exceptionally reactive toward nucleophilic attack (
SN2
) compared to unhalogenated analogs, as supported by reactivity profiles of similar [2].
Physicochemical Profiling
Understanding the baseline properties of this building block is critical for predicting its behavior in organic solvents and its ultimate contribution to the target drug's molecular weight and polar surface area.
Property
Value
Structural Implication
Chemical Name
1,5-dichloro-3-(chloromethyl)-2-fluorobenzene
Defines the exact regiochemistry for SAR studies.
CAS Number
1523204-39-8
Unique identifier for procurement and safety tracking[1].
Molecular Formula
C7H4Cl3F
Adds 6 heavy atoms to the final drug candidate[1].
Molecular Weight
213.46 g/mol
Moderate MW contribution; requires monitoring to avoid exceeding Lipinski's Rule of 5[1].
SMILES
FC1=C(CCl)C=C(Cl)C=C1Cl
Useful for in silico docking and computational LogP predictions[1].
Reactivity Class
Alkylating Agent (Benzylic Halide)
Highly susceptible to nucleophilic substitution; requires storage under inert, dry conditions[3].
Mechanistic Pathway & Workflow
The following diagram illustrates the standard hit-to-lead optimization workflow utilizing this reagent, highlighting the critical transition states and validation checkpoints.
Workflow for SN2 alkylation using 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene.
Self-Validating Protocol: N-Alkylation of Secondary Amines
To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes causality for the experimental design and a visual/analytical checkpoint to confirm success before proceeding.
Step 1: Reagent Preparation & In Situ Activation
Procedure: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the secondary amine scaffold (1.0 eq) and 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add Sodium Iodide (NaI, 0.1 eq).
Causality: DMF is chosen as a polar aprotic solvent because its high dielectric constant stabilizes the polar
SN2
transition state without solvating the nucleophile. NaI is introduced to trigger an in situ Finkelstein reaction. The transient conversion of the benzyl chloride to a highly reactive benzyl iodide significantly lowers the activation energy barrier, accelerating the reaction and minimizing side-product formation.
Validation Checkpoint: Upon addition of NaI, the solution will transition from clear to slightly yellow/orange, visually confirming the generation of the transient benzyl iodide species.
Step 2: Base Addition & Coupling
Procedure: Add Cesium Carbonate (
Cs2CO3
, 2.0 eq) in a single portion. Heat the reaction mixture to 60 °C and stir for 4–6 hours.
Causality:Cs2CO3
is explicitly selected over standard bases like
K2CO3
to leverage the "cesium effect." The exceptionally large ionic radius of the
Cs+
ion creates a looser, highly polarized ion pair with the deprotonated amine. This drastically enhances the amine's nucleophilicity, which is required to overcome the steric hindrance posed by the ortho-fluorine atom on the electrophile.
Validation Checkpoint: A fine, insoluble white precipitate (
CsCl
) will accumulate at the bottom of the flask. Thin-Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system under UV light (254 nm) must show the complete disappearance of the highly UV-active benzyl chloride starting material (
Rf≈0.6
).
Step 3: Quenching & Aqueous Workup
Procedure: Cool the reaction to room temperature. Quench with deionized water and extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers sequentially with 5% aqueous Lithium Chloride (LiCl) (3x) and saturated brine (1x).
Causality: The 5% aqueous LiCl wash is a critical, non-negotiable step. It specifically partitions residual DMF into the aqueous phase. Failure to remove DMF will cause co-elution during chromatography and severe interference in downstream biological assays.
Validation Checkpoint: The organic layer must clarify and phase-separate cleanly. If a dark brown iodine tint persists from the Finkelstein catalyst, perform an additional wash with saturated Sodium Thiosulfate (
Na2S2O3
) until the organic layer turns pale yellow or colorless.
Step 4: Purification & Analytical Validation
Procedure: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to EtOAc.
Causality: Silica gel chromatography effectively isolates the target tertiary amine from unreacted starting materials and trace over-alkylation byproducts.
Validation Checkpoint (Critical): Analyze the purified fractions via LC-MS. Because the final compound retains two chlorine atoms from the starting material, the mass spectrum must exhibit a distinct isotopic cluster for the
[M+H]+
ion. You must observe a characteristic 9:6:1 ratio for the
M:M+2:M+4
peaks. This isotopic signature serves as absolute, internal validation that the 3,5-dichloro-2-fluorobenzyl group was successfully integrated.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 108675, 1-Chloro-2-(chloromethyl)-3-fluorobenzene". PubChem. Verified URL: [Link]
CAS Common Chemistry. "2-Fluorobenzyl chloride - CAS 345-35-7". American Chemical Society. Verified URL:[Link]
Application Notes and Protocols for Cross-Coupling Reactions Involving 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction: A Trifunctional Scaffold for Advanced Synthesis 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is a highly functionalized aromatic build...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: A Trifunctional Scaffold for Advanced Synthesis
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. Its unique structure features three distinct carbon-halogen bonds: a benzylic C-Cl bond, two aromatic C-Cl bonds, and a highly stable aromatic C-F bond. This arrangement allows for a range of selective cross-coupling reactions, enabling the stepwise introduction of different molecular fragments. Understanding the relative reactivity of these sites is paramount for designing selective and high-yielding synthetic routes.
The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energies: C-I > C-Br > C-OTf >> C-Cl >> C-F.[1][2] Consequently, the C-F bond in 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene is the most stable and is anticipated to be unreactive under standard cross-coupling conditions that target C-Cl bonds.[3][4] The primary challenge and synthetic opportunity lie in the chemoselective functionalization of the benzylic C-Cl versus the two aromatic C-Cl bonds. Typically, benzylic halides are more reactive than aryl chlorides in oxidative addition to palladium(0) catalysts, suggesting that selective coupling at the chloromethyl group is achievable under milder conditions.[5][6]
This document provides a comprehensive guide to the strategic application of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene in key cross-coupling reactions. We will explore protocols and mechanistic principles for selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing researchers with the foundational knowledge to harness the synthetic potential of this versatile trifunctional building block.
Chemoselectivity and Reactivity Profile
The synthetic utility of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene hinges on the ability to selectively target one of its three C-Cl bonds. The inherent differences in the electronic and steric environments of the benzylic and aryl chlorides provide a basis for this selectivity.
Benzylic C-Cl: This bond is generally the most labile and susceptible to oxidative addition to a Pd(0) catalyst. Cross-coupling reactions at this position are expected to proceed under relatively mild conditions.
Aryl C-Cl: These bonds are stronger and less reactive than the benzylic C-Cl bond. Their activation typically requires more forcing conditions, including higher temperatures and the use of specialized, electron-rich, and bulky phosphine ligands.
Aryl C-F: The C-F bond is the strongest single bond in organic chemistry and is considered inert under the palladium-catalyzed conditions discussed herein.[3] Activation of C-F bonds typically requires specialized nickel catalysts and harsh reaction conditions.[7]
The following diagram illustrates the distinct reactive sites on the molecule.
Caption: Reactivity sites of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene.
Part 1: Selective Cross-Coupling at the Benzylic C-Cl Bond
The enhanced reactivity of the benzylic chloride allows for selective functionalization at this position while leaving the aryl chlorides untouched. This is typically achieved using milder reaction conditions and standard palladium catalysts that are effective for benzyl halides.
Suzuki-Miyaura Coupling of the Benzylic Chloride
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For the selective coupling of the benzylic chloride, conditions similar to those used for other benzyl chlorides can be employed.[6][8]
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
Add 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (1.0 equiv) and the arylboronic acid (1.2 equiv).
Add the degassed toluene/H₂O solvent mixture.
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
Catalyst System: The use of a palladium acetate precursor with a bulky, electron-rich phosphine ligand like SPhos is known to facilitate the oxidative addition of C-Cl bonds, particularly in benzylic systems.[6]
Base and Solvent: A moderately strong base like K₃PO₄ is effective in the transmetalation step of the Suzuki cycle. The two-phase toluene/water system is standard for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents.
Sonogashira Coupling of the Benzylic Chloride
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[9][10] This reaction can be performed selectively at the benzylic position.
Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent and base
Schlenk flask and magnetic stirrer
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a Schlenk flask under an inert atmosphere, add 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
Add the degassed amine solvent (TEA or DIPA).
Add the terminal alkyne (1.5 equiv) dropwise.
Stir the reaction at room temperature to 50 °C for 6-12 hours, monitoring by TLC or GC-MS.
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and amine salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is highly effective for Sonogashira couplings. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]
Base and Solvent: An amine base like TEA or DIPA is required to deprotonate the terminal alkyne and to neutralize the HX byproduct. It often serves as the solvent as well.
Caption: Workflow for selective coupling at the benzylic position.
Part 2: Cross-Coupling at the Aryl C-Cl Bonds
To functionalize the more resilient aryl chloride positions, more forcing reaction conditions are necessary. This is typically performed on the product from the initial benzylic coupling, leading to a di- or tri-substituted product.
Suzuki-Miyaura Coupling of Aryl Chlorides
Activating aryl chlorides in a Suzuki-Miyaura coupling requires a highly active catalyst system. Bulky, electron-rich phosphine ligands are essential for promoting the challenging oxidative addition step.[11][12]
Protocol 3: Aryl Chloride Suzuki-Miyaura Coupling
Reagents and Materials:
Benzyl-functionalized 1,5-dichloro-2-fluorobenzene (from Part 1) (1.0 equiv)
Arylboronic acid (1.2-2.4 equiv for mono- or di-substitution)
Pd₂(dba)₃ (2 mol%)
XPhos or RuPhos (4-8 mol%)
Cs₂CO₃ or K₃PO₄ (2.5 equiv)
Anhydrous 1,4-dioxane or toluene
Schlenk flask and magnetic stirrer
Inert atmosphere (Argon or Nitrogen)
Procedure:
In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (2 mol%), the phosphine ligand (e.g., XPhos, 4-8 mol%), and the base (2.5 equiv).
Add the benzyl-functionalized starting material (1.0 equiv) and the arylboronic acid (1.2-2.4 equiv).
Add the anhydrous solvent.
Heat the reaction mixture to 100-120 °C for 18-36 hours. Monitor the reaction progress by GC-MS or LC-MS.
After cooling, quench with water and extract with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
Purify via column chromatography.
Causality Behind Experimental Choices:
Catalyst System: Pd₂(dba)₃ is a common Pd(0) source. Ligands like XPhos and RuPhos are highly effective for the coupling of unreactive aryl chlorides due to their steric bulk and electron-donating properties, which stabilize the Pd(0) center and promote oxidative addition.[12]
Base and Solvent: A stronger base like Cs₂CO₃ is often used for less reactive chlorides. Anhydrous polar aprotic solvents like dioxane or toluene are required for the higher temperatures needed for this transformation.
Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13][14] Similar to the Suzuki coupling of aryl chlorides, this reaction requires a robust catalytic system.
Benzyl-functionalized 1,5-dichloro-2-fluorobenzene (from Part 1) (1.0 equiv)
Amine (1.2-2.4 equiv)
Pd(OAc)₂ (2 mol%)
XPhos (4-8 mol%)
NaOtBu or K₂CO₃ (2.5 equiv)
Anhydrous toluene or dioxane
Schlenk flask and magnetic stirrer
Inert atmosphere (Argon or Nitrogen)
Procedure:
To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4-8 mol%), and the base (2.5 equiv).
Add the benzyl-functionalized starting material (1.0 equiv) and the amine (1.2-2.4 equiv).
Add the anhydrous solvent.
Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor by TLC or GC-MS.
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Causality Behind Experimental Choices:
Catalyst System: The combination of a palladium source and a bulky biarylphosphine ligand like XPhos is standard for efficient Buchwald-Hartwig amination of aryl chlorides.[15]
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine and facilitate the formation of the palladium-amido complex.[13]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Quantitative Data Summary
The following table summarizes the proposed reaction conditions for the selective cross-coupling of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene. These serve as a starting point for optimization.
Reaction Type
Target Site
Catalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent
Temp (°C)
Suzuki-Miyaura
Benzylic C-Cl
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2.0)
Toluene/H₂O
80
Sonogashira
Benzylic C-Cl
Pd(PPh₃)₂Cl₂ (3)
-
TEA (solvent)
TEA
RT - 50
Suzuki-Miyaura
Aryl C-Cl
Pd₂(dba)₃ (2)
XPhos (4-8)
Cs₂CO₃ (2.5)
Dioxane
100-120
Buchwald-Hartwig
Aryl C-Cl
Pd(OAc)₂ (2)
XPhos (4-8)
NaOtBu (2.5)
Toluene
100-110
Conclusion
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is a versatile building block that offers multiple avenues for synthetic elaboration through selective cross-coupling reactions. By carefully controlling reaction conditions, particularly the choice of catalyst, ligand, and temperature, chemists can achieve stepwise functionalization at the benzylic and aryl C-Cl positions. The protocols and principles outlined in these application notes provide a robust framework for researchers in drug discovery and materials science to leverage the unique reactivity of this trifunctional scaffold, enabling the efficient construction of novel and complex molecular architectures.
References
BenchChem. A Comparative Guide to Carbon-Iodine vs. Carbon-Fluorine Bond Reactivity in Cross-Coupling Reactions. 3
Doucet, H., et al. (2014). Palladium-Catalyzed Cross-Coupling of Benzyl Chlorides with Cyclopropanol-Derived Ketone Homoenolates. Organic Letters. 5
Wang, C., et al. (2013). Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides. Organic Letters. 16
Molander, G. A., & Brown, A. R. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Catalysis. 6
Kadlik, M., et al. (2014). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Tetrahedron Letters. 8
Álvarez-Pérez, A., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. 17
So, C. M., & Kwong, F. Y. (2017). General Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates. Angewandte Chemie International Edition. 1
Schaub, T., et al. (2005). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics. 7
So, C. M., et al. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis. 18
Newman, S. G., & Willis, M. C. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Journal of the American Chemical Society. 2
So, C. M., & Kwong, F. Y. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Organic Letters. 19
White, A. J. P., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Organometallics. 20
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene. 11
Amii, H., & Uneyama, K. (2009). C−F Bond Activation in Organic Synthesis. Chemical Reviews. 4
Diederich, F., & Stang, P. J. (Eds.). (2011). Multiple sonogashira reactions of polychlorinated molecules. Synthesis and photophysical properties of the first pentaalkynylpyridines. Organic Letters. 21
Koskinen, P. (2024). C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. Molecules. 22
Rahman, M. M., et al. (2018). Synthesis of 4-[18F]fluoroiodobenzene and its application in Sonogashira cross-coupling reactions. Journal of Labelled Compounds and Radiopharmaceuticals. 23
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl. 13
Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. 12
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 14
Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. 15
Application Note: 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene as a Privileged Building Block in Agrochemical Synthesis Pathways
Executive Summary & Chemical Rationale In modern agrochemical and pharmaceutical design, the precise spatial arrangement of halogen atoms is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic prof...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
In modern agrochemical and pharmaceutical design, the precise spatial arrangement of halogen atoms is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS: 1523204-39-8)[1] serves as a highly specialized, electrophilic intermediate used to install the 3,5-dichloro-2-fluorobenzyl moiety into active ingredients.
The selection of this specific substitution pattern is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:
Conformational Locking (The 2-Fluoro Effect): The van der Waals radius of the ortho-fluorine atom (1.47 Å) creates targeted steric hindrance against the adjacent benzylic substituent. This restricts the rotational degrees of freedom of the benzylic bond, locking the pharmacophore into its bioactive conformation and lowering the entropic penalty upon target binding.
Metabolic Shielding: The 2-fluoro and 3,5-dichloro groups collectively block the most electronically favored sites for cytochrome P450-mediated aromatic hydroxylation, drastically increasing the half-life of the compound in both fungal and insect models.
Target Affinity via Halogen Bonding: The highly electron-withdrawing nature of the ring creates a pronounced "sigma hole" on the chlorine atoms, enabling strong, directional halogen bonding with backbone carbonyl oxygens in target enzymes (e.g., fungal sterol 14α-demethylase or insect voltage-gated sodium channels).
Figure 1: Rational design logic of the 3,5-dichloro-2-fluorobenzyl substitution pattern.
Key Agrochemical Synthesis Pathways
The highly electrophilic benzylic carbon of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene makes it an ideal substrate for rapid SN2 displacement. It is predominantly utilized in two major pathways:
N-Alkylation for Systemic Fungicides & Antivirals: Displacement of the chloride by nitrogen heterocycles (e.g., triazoles, imidazoles, or piperazines) generates potent enzyme inhibitors. Notably, this exact moiety has crossed over into pharmaceutical development, such as in the synthesis of SARS-CoV-2 Mpro inhibitors (e.g., Compound 17)[2].
O-Alkylation for Pyrethroid Insecticides: Esterification with cyclopropanecarboxylic acids yields potent sodium channel modulators. For example, the reaction with 2,2-dimethyl-3-dichlorovinyl-cyclopropanecarboxylic acid produces a highly active pyrethroid ester[3].
Figure 2: Agrochemical and pharmaceutical synthesis pathways utilizing the title compound.
Quantitative Data & Reaction Optimization
Because the benzylic chloride is highly activated by the electron-withdrawing halogens, it is susceptible to competitive hydrolysis if water is present during basic SN2 reactions. The data in Table 1 and Table 2 summarize the physicochemical properties and the optimized parameters required to suppress side reactions.
Table 1: Physicochemical Profile of the Intermediate & Precursor
Table 2: Reaction Optimization Matrix for N-Alkylation (SN2)
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
DMF
K2CO3
80
2
45%
High thermal energy drives competitive hydrolysis; significant benzyl alcohol byproduct observed.
MeCN
K2CO3
60
4
78%
Lower boiling point and moderate polarity reduce hydrolysis, but heterogeneous base slows kinetics.
THF
NaH
0 to 25
3
92%
Optimal. Irreversible deprotonation of the nucleophile prior to electrophile addition prevents side reactions.
MeCN
DIPEA
25
12
85%
Excellent for amine nucleophiles; homogeneous base ensures clean conversion without thermal degradation.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: N-Alkylation for Triazole/Piperazine Pharmacophores
This protocol utilizes the optimized THF/NaH conditions from Table 2 to synthesize a systemic fungicide precursor.
Step-by-Step Methodology:
Preparation: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with Argon. Add the nucleophile (e.g., 1H-1,2,4-triazole, 1.2 eq) and anhydrous THF (0.2 M).
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes at 0 °C until hydrogen gas evolution ceases.
Causality: Pre-forming the nucleophilic anion at low temperatures prevents the base from directly attacking the electrophile later, eliminating hydrolysis.
Addition: Dissolve 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes at 0 °C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3 hours.
Self-Validation Checkpoint: Withdraw 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
Validation Criteria: The product mass must show a characteristic isotopic distribution for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). The starting material peak (UV 254 nm) must be <5% relative to the product. If >5%, continue stirring for 1 hour.
Workup: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Hexanes:EtOAc gradient) to afford the pure N-alkylated product.
Protocol B: Phase-Transfer Catalyzed (PTC) Esterification for Pyrethroids
This protocol outlines the synthesis of a pyrethroid ester[3] using biphasic conditions to protect the ester bond from saponification.
Step-by-Step Methodology:
Setup: In a 250 mL round-bottom flask, dissolve 2,2-dimethyl-3-dichlorovinyl-cyclopropanecarboxylic acid (1.05 eq) in 1M aqueous NaOH (50 mL). Add Tetrabutylammonium bromide (TBAB, 0.05 eq) as the phase-transfer catalyst.
Addition: Dissolve 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene (1.0 eq) in Toluene (50 mL). Add the organic phase to the aqueous phase to create a biphasic system.
Reaction: Vigorously stir the biphasic mixture (≥800 rpm) at 60 °C for 6 hours.
Causality: The TBAB catalyst shuttles the lipophilic carboxylate anion into the toluene phase, where it reacts rapidly with the benzyl chloride. The biphasic nature ensures that the newly formed, base-sensitive ester remains partitioned in the organic layer, protected from the aqueous NaOH.
Self-Validation Checkpoint: Stop stirring to allow phase separation. Withdraw 50 µL from the top (organic) layer, dilute in Hexane, and analyze via GC-MS.
Validation Criteria: Confirm the disappearance of the benzyl chloride peak and the appearance of the high-molecular-weight ester peak.
Workup: Separate the layers using a separatory funnel. Wash the organic layer sequentially with 1M HCl (20 mL), saturated aqueous NaHCO3 (20 mL), and brine (20 mL). Dry over MgSO4 and evaporate the toluene to yield the technical-grade pyrethroid.
References
NextSDS. "1,5-dichloro-3-(chloromethyl)-2-fluorobenzene — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
NextSDS. "3,5-Dichloro-2-fluorobenzyl alcohol — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
Google Patents. "Method for preparing 2,2-dimethyl-3-vinyl-cyclopropane carboxylic acid ester." Patent KR820000347B1.
National Institutes of Health (NIH) / PMC. "Identification of SARS-CoV-2 Mpro inhibitors through deep reinforcement learning for de novo drug design and computational chemistry approaches." Sci Rep. 2024. Available at:[Link]
Troubleshooting impurities in 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene reactions
Welcome to the Technical Support Center for complex halogenated building blocks. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with 1,5-Dichl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for complex halogenated building blocks. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene .
This molecule is a highly versatile electrophile in drug discovery, but its dense functionalization requires precise control. It possesses two distinct reactive domains: a highly electrophilic aliphatic chloromethyl group (-CH₂Cl) and an electron-deficient aryl ring with a fluorine atom activated for Nucleophilic Aromatic Substitution (S_NAr). Understanding the thermodynamic and kinetic causality behind these competing pathways is essential for eliminating impurities.
Part 1: Mechanistic Causality of Impurities
When functionalizing 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene, researchers typically target the benzylic carbon for S_N2 substitution or the aryl chlorides for transition-metal-catalyzed cross-coupling. However, three major side reactions frequently compromise yield:
Hydrolysis (The Benzyl Alcohol Impurity): Benzyl chlorides undergo rapid hydrolysis via an S_N2 mechanism in the presence of water and hydroxide ions, forming a hydroxymethyl impurity[1].
S_NAr at the Fluorine Atom: The fluorine atom at position 2 is flanked by a chloromethyl group and an ortho-chlorine, rendering the ring highly electron-deficient. Hard nucleophiles can attack the C-F bond if the thermal energy exceeds the activation barrier for S_NAr[2].
Hydrodehalogenation in Pd-Catalysis: When utilizing the aryl chlorides for downstream cross-coupling, palladium-catalyzed hydrodehalogenation is a common side reaction driven by off-cycle hydride transfer[3].
Fig 1: Competing pathways of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene with nucleophiles.
Part 2: Troubleshooting FAQs
Q1: Why am I observing a significant benzyl alcohol impurity during my nucleophilic substitution reactions, and how do I prevent it?A: You are observing the hydrolysis of the chloromethyl group. The kinetics of benzyl chloride hydrolysis dictate that it proceeds rapidly via an S_N2 mechanism in the presence of water and alkaline bases[1]. Because the transition state is highly polar, even trace moisture in hygroscopic solvents (like DMF or DMSO) combined with a base will drive this side reaction.
Fix: Transition to strictly anhydrous solvents (e.g., anhydrous Acetonitrile) stored over molecular sieves. Replace aqueous or hydroxide bases with non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA).
Q2: During amine coupling at the chloromethyl group, I am seeing displacement of the aryl fluorine. How can I improve chemoselectivity?A: You are triggering competing Nucleophilic Aromatic Substitution (S_NAr). Fluorine is an excellent leaving group in S_NAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex[2]. Because S_N2 at the benzylic position has a lower kinetic activation energy barrier than S_NAr at the aryl ring, temperature control is your primary lever.
Fix: Strictly maintain the internal reaction temperature below 25°C. If S_NAr persists, switch from polar aprotic solvents (which leave nucleophiles unsolvated and highly reactive) to less polar alternatives like Dichloromethane (DCM).
Q3: In downstream Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of the aryl chlorides, I am detecting dehalogenated side products. What causes this?A: Hydrodehalogenation is a notorious side reaction in the catalytic hydro-dehalogenation of aryl halides[3]. It typically occurs via β-hydride elimination when alcohol solvents (like ethanol or isopropanol) coordinate to the palladium center, acting as hydride donors. It also occurs if the reductive elimination step of your catalytic cycle is too slow, allowing off-cycle pathways to dominate.
Fix: Eliminate all alcohol-based solvents and water from the reaction. Use anhydrous 1,4-dioxane or toluene. Furthermore, upgrade to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) which sterically force rapid reductive elimination.
Fig 2: Troubleshooting workflow for mitigating Pd-catalyzed hydrodehalogenation side reactions.
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the resulting impurity profiles based on empirical optimization.
Reaction Condition
Target Pathway
Major Impurity Observed
Typical Yield
Anhydrous MeCN, DIPEA, 25°C
S_N2 (Benzylic)
<2% (Hydrolysis)
>90%
DMF, K₂CO₃, 80°C
S_N2 (Benzylic)
~15% (S_NAr of Fluorine)
70%
THF/H₂O, NaOH, 25°C
S_N2 (Benzylic)
>40% (Hydrolysis)
<40%
Dioxane, Pd₂(dba)₃/XPhos, 80°C
Suzuki (Aryl Cl)
<5% (Dehalogenation)
85%
EtOH, Pd(PPh₃)₄, 80°C
Suzuki (Aryl Cl)
~30% (Dehalogenation)
45%
Part 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective N-Alkylation (Minimizing S_NAr and Hydrolysis)
Causality: By utilizing a non-nucleophilic base (DIPEA) and strictly anhydrous conditions at low temperatures, we kinetically favor S_N2 while starving the hydrolysis and S_NAr pathways of the thermal energy and reagents they require.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen.
Solvation: Dissolve 1.0 equivalent of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene in anhydrous Acetonitrile to achieve a 0.2 M concentration.
Base Addition: Add 1.5 equivalents of anhydrous DIPEA. Stir for 5 minutes at 0°C (ice bath).
Nucleophile Addition: Dropwise, add 1.1 equivalents of your target secondary amine.
Incubation & Validation: Allow the reaction to slowly warm to 20°C. Validation Checkpoint: At 2 hours, pull a 10 µL aliquot for LC-MS. The ratio of desired product to the S_NAr (fluorine displaced) impurity must be >95:5. If S_NAr exceeds 5%, immediately cool the reaction back to 0°C.
Workup: Quench with saturated aqueous NH₄Cl to neutralize the amine. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄ to prevent late-stage hydrolysis during concentration.
Causality: Utilizing an anhydrous, aprotic solvent prevents solvent-mediated hydride transfer. The bulky XPhos ligand accelerates the reductive elimination step, outcompeting the β-hydride elimination pathway that leads to dehalogenation.
Glovebox Setup: Inside a nitrogen-filled glovebox, charge a pressure vial with the benzylic-substituted aryl chloride intermediate (1.0 eq), the target boronic acid (1.5 eq per reacting Cl), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and finely milled anhydrous K₃PO₄ (2.0 eq).
Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane (0.1 M).
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80°C in an aluminum heating block for 12 hours.
Validation Checkpoint: Analyze via GC-MS or LC-MS. The mass corresponding to [M - Cl + H] (the hydrodehalogenated impurity) should be <5% relative to the cross-coupled product.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure.
References
Title: Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions
Source: ACS Publications
URL: [Link]
Title: Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons
Source: RSC Publishing
URL: [Link]
Title: ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands
Source: ResearchGate
URL: [Link]
Preventing degradation of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene during long-term storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS No. 152...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS No. 1523204-39-8)[1]. The inherent reactivity of the chloromethyl group, coupled with the halogenated aromatic ring, necessitates stringent storage protocols to prevent degradation and ensure the integrity of your starting materials. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address potential issues you may encounter.
Part 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section addresses common queries regarding the handling and storage of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene.
Q1: What are the primary degradation pathways for 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene during storage?
A1: The primary modes of degradation are hydrolysis, photodegradation, and to a lesser extent, thermal decomposition. The benzylic chloride (the chloromethyl group) is the most reactive site on the molecule.
Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water, which can lead to the formation of the corresponding benzyl alcohol (1,5-dichloro-2-fluoro-3-(hydroxymethyl)benzene) and hydrochloric acid (HCl). This reaction can be accelerated by the presence of bases or heat. The generated HCl can, in turn, catalyze further degradation.
Photodegradation: Aromatic chlorinated compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[2] This can involve the homolytic cleavage of the C-Cl bonds, leading to the formation of radical species and subsequent complex reaction pathways, potentially resulting in polymerization or the formation of various byproducts.[2]
Thermal Decomposition: While generally stable at room temperature, elevated temperatures can promote decomposition.[3] High heat can accelerate hydrolysis and may lead to the elimination of HCl or other more complex degradation pathways. In the event of a fire, toxic gases such as hydrogen chloride, carbon monoxide, carbon dioxide, and hydrogen fluoride can be generated.[3]
Q2: What are the optimal temperature and atmospheric conditions for long-term storage?
A2: For long-term stability, 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene should be stored in a cool, dry, and dark environment under an inert atmosphere.
Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduces the rate of potential degradation reactions, particularly hydrolysis.
Atmosphere
Inert gas (e.g., Argon, Nitrogen)
Displaces moisture and oxygen, minimizing hydrolysis and oxidative degradation.[4]
Light
Amber glass or opaque containers
Protects the compound from light-induced degradation.[2]
Humidity
Low humidity environment
Minimizes the primary reactant for hydrolysis.
Q3: What container materials are compatible with 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene?
A3: The choice of container material is critical to prevent both contamination of the product and degradation of the container.
Recommended: Borosilicate glass (amber) and stainless steel are suitable for long-term storage.
To be used with caution: Some plastics may be incompatible with chlorinated solvents. It is crucial to verify compatibility to avoid leaching of plasticizers or degradation of the container.
Avoid: Aluminum and its alloys should not be used, as they can react with halogenated hydrocarbons, especially in the presence of moisture, which can lead to the formation of corrosive byproducts.[4]
Q4: Are there any chemical incompatibilities I should be aware of during storage?
A4: Yes, this compound is incompatible with several classes of chemicals. Co-storage should be strictly avoided.
Strong Bases: Can promote the rapid hydrolysis of the chloromethyl group.
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
Strong Acids: Can catalyze decomposition reactions.
Water/Moisture: As detailed above, leads to hydrolysis.
Active Metals: Such as sodium and potassium, can react vigorously with halogenated compounds.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues observed during the storage of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene.
Issue 1: The material has developed a yellow or brown discoloration.
A1: Possible Causes and Investigative Steps
Discoloration is a common indicator of chemical degradation.
Likely Cause: The formation of colored byproducts from photodegradation or reaction with impurities. The presence of trace iron from storage containers can also catalyze color formation.
Investigative Protocol:
Purity Analysis: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Compare the chromatogram to a reference standard of the pure material. The presence of new peaks indicates the formation of degradation products.
Spectroscopic Analysis: Acquire a UV-Vis spectrum of the discolored material dissolved in a suitable solvent (e.g., acetonitrile). The appearance of absorption bands at longer wavelengths can be indicative of the formation of conjugated systems or other chromophores.
A2: Corrective Actions
Purification: If the purity is compromised but the primary compound is still largely intact, repurification by column chromatography or vacuum distillation may be possible. Note that vacuum distillation should be performed with care to avoid thermal decomposition.[3]
Disposal: If significant degradation has occurred, the material should be disposed of as hazardous waste according to institutional guidelines.
Preventative Measures: Ensure future storage is in amber or opaque containers, and consider flushing the container with an inert gas before sealing.
Issue 2: The pH of an aqueous work-up solution containing the compound becomes acidic.
A1: Possible Causes and Investigative Steps
An acidic pH is a strong indicator of hydrolysis.
Likely Cause: The hydrolysis of the chloromethyl group to the corresponding benzyl alcohol, with the concurrent formation of hydrochloric acid (HCl).
Investigative Protocol:
pH Measurement: Use a calibrated pH meter or pH paper to confirm the acidity.
Confirmation of Hydrolysis Product: Analyze a sample of the material using GC-MS or LC-MS to identify the presence of the expected hydrolysis product, 1,5-dichloro-2-fluoro-3-(hydroxymethyl)benzene. The mass spectrum of this product would show a molecular ion corresponding to its molecular weight.
A2: Corrective Actions
Neutralization: If the material is to be used immediately in a subsequent reaction that is not sensitive to small amounts of the alcohol byproduct, the acidic HCl can be neutralized with a mild inorganic base (e.g., sodium bicarbonate solution).
Repurification: For applications requiring high purity, the material will need to be repurified.
Preventative Measures: Strictly exclude moisture from the storage container. Use of a desiccant in a secondary containment vessel may be beneficial. Ensure all handling is performed in a dry environment.
Issue 3: Loss of Purity Detected by Chromatography (Appearance of New Peaks)
A1: Possible Causes and Investigative Steps
The appearance of new peaks in a chromatogram is a definitive sign of degradation or contamination.
Likely Causes:
Hydrolysis, leading to the formation of 1,5-dichloro-2-fluoro-3-(hydroxymethyl)benzene.
Oxidation of the chloromethyl group to the corresponding benzaldehyde or benzoic acid, if oxygen was present.
Dimerization or polymerization, potentially initiated by light or impurities.
Investigative Protocol:
Peak Identification by Mass Spectrometry: The most effective method for identifying the new impurities is by GC-MS or LC-MS.[7] By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns of the new peaks, the structures of the degradation products can be elucidated.
Stability-Indicating Method Development: A stability-indicating HPLC method should be developed and validated. This is a method that can separate the active pharmaceutical ingredient (API) from its degradation products. A typical starting point would be a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile.
A2: Corrective Actions
Assess Usability: Depending on the identity and quantity of the impurities, the material may still be suitable for some applications. However, for use in drug development, the presence of unknown impurities is a significant concern.
Repurification or Disposal: As with other degradation issues, the choice between repurification and disposal will depend on the extent of the degradation and the purity requirements of the intended use.
Review Storage Protocol: A loss of purity is a clear indication that the current storage protocol is insufficient. A thorough review of the storage conditions (temperature, atmosphere, light exposure, container compatibility) is necessary to prevent future occurrences.
Part 3: Visualization of Degradation and Troubleshooting
To aid in understanding the potential degradation pathways and the troubleshooting process, the following diagrams are provided.
Caption: Primary degradation pathways for 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene.
Caption: Troubleshooting workflow for addressing degradation of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene.
References
European Chemicals Agency. (n.d.). 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene. ECHA. Retrieved from [Link]
PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
Wang, W., et al. (2008). Behavior and prediction of photochemical degradation of chlorinated polycyclic aromatic hydrocarbons in cyclohexane. Journal of Environmental Sciences, 20(2), 169-174. Available at: [Link]
García-Córcoles, M. T., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Journal of Chromatographic Science, 47(2), 121–126. Available at: [Link]
Organisation for Economic Co-operation and Development. (2001). SIDS Initial Assessment Report for Benzyl Chloride. OECD. Retrieved from [Link]
Wikipedia. (n.d.). Photochemistry. Retrieved from [Link]
Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Analytical Methods, 11(35), 4543-4550. Available at: [Link]
Chen, Y., et al. (2017). UV/chlorine as an advanced oxidation process for the degradation of benzalkonium chloride: Synergistic effect, transformation products and toxicity evaluation. Water Research, 116, 15-23. Available at: [Link]
American University of Beirut. (n.d.). Guidelines for Chemical Storage in Labs. AUB. Retrieved from [Link]
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]
Google Patents. (n.d.). Stabilizer for halogen-containing polymers.
Chen, Y. H., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6401. Available at: [Link]
Nagaraju, C., et al. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Journal of Chemical and Pharmaceutical Research, 10(2), 140-146. Available at: [Link]
Trawczynski, J., et al. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Chemistry Central Journal, 7(1), 2. Available at: [Link]
Czégény, Z., et al. (n.d.). Decomposition of Chlorobenzene by Thermal Plasma Processing. Retrieved from [Link]
ECHA. (n.d.). 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene. Retrieved from [Link]
ECHA. (n.d.). 1,5-dichloro-2-(chloromethyl)-3-fluorobenzene. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Dichlorvos. Retrieved from [Link]
K, S., & A, J. (2014). Microbial degradation of Benzyl chloride: A Chloroaromatic Compound. International Journal of Current Microbiology and Applied Sciences, 3(10), 554-563. Available at: [Link]
Banks, R. E., et al. (1973). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 721-724. Available at: [Link]
Chen, B., et al. (2025). Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. International Journal of Molecular Sciences, 26(2), 1145. Available at: [Link]
Nile Chemicals. (2022, July 4). The photochlorination of toluene producing benzyl chloride, benzal choride and benzotrichloride [Video]. YouTube. Retrieved from [Link]
Institute for Basic Science. (n.d.). Aromatic halogenation using carborane catalyst. Retrieved from [Link]
PubChem. (n.d.). 3,5-Dichlorobenzyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
Thevis, M., & Schänzer, W. (2009). Analytical methods for the detection of clenbuterol. Handbook of experimental pharmacology, (192), 333–349. Available at: [Link]
Optimizing reaction temperature for 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene substitutions
Welcome to the technical support resource for optimizing substitution reactions on 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for optimizing substitution reactions on 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into managing the unique reactivity of this trifunctionalized benzene ring. Here, we address common challenges and frequently asked questions to help you achieve your desired synthetic outcomes with precision and control.
Understanding the Substrate: A Molecule with Three Personalities
The key to successfully functionalizing 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene lies in understanding its three distinct reactive sites. The reactivity of each site is governed by different mechanistic principles, and temperature is the primary lever to control selectivity.
Caption: Structure of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene.
The Benzylic Chloride (-CH₂Cl): This is the most reactive site under standard nucleophilic substitution conditions. It reacts readily via S_N1 or S_N2 mechanisms. The adjacent benzene ring stabilizes both the carbocation intermediate in an S_N1 pathway and the transition state in an S_N2 pathway, making it significantly more reactive than a simple alkyl chloride.[1][2]
The Aromatic Fluorine (-F): This site is susceptible to Nucleophilic Aromatic Substitution (S_NAr). In S_NAr reactions, the rate-determining step is typically the initial attack by the nucleophile.[3] The high electronegativity of fluorine makes the carbon it's attached to highly electrophilic and thus a prime target for nucleophilic attack. Consequently, in many activated systems, fluorine is the best leaving group among the halogens for S_NAr.[3][4]
The Aromatic Chlorines (-Cl): These sites are also potential targets for S_NAr but are generally less reactive than the aromatic fluorine. They require more forcing conditions (higher temperatures, stronger nucleophiles) to be displaced.
Frequently Asked Questions (FAQs)
Q1: I'm seeing substitution only at the -CH₂Cl group, even when I want to target the aromatic ring. Why is this happening and what should I do?
This is the most common selectivity challenge. The benzylic chloride is kinetically favored and requires a much lower activation energy for substitution compared to the aryl halides.
Causality:
Benzylic Reactivity: The benzylic position readily undergoes S_N1/S_N2 reactions, which are often fast at or even below room temperature.[2]
Aromatic Inertness: Aryl halides do not undergo S_N1 or S_N2 reactions.[5] They require the higher activation energy of the S_NAr pathway, which involves the formation of a negatively charged Meisenheimer complex intermediate.[6][7] The aromatic ring in this substrate is also deactivated towards S_NAr by the electron-withdrawing halogen substituents, which, unlike powerful nitro groups, provide only moderate activation.[8][9]
Solution:
To target the aromatic ring, you must overcome the activation barrier for S_NAr. This almost always requires significantly elevated temperatures. If you wish to exclusively target an aromatic position, you may need to first react the benzylic chloride and then carry that product forward, or protect it if the desired nucleophile is incompatible.
Q2: What is the optimal temperature range for selectively targeting the benzylic position versus the aromatic fluorine?
Temperature is the most critical parameter for controlling selectivity. The goal is to find a thermal window where the rate of the desired reaction is reasonable, while the rate of the undesired reaction is negligible.
Target Site
Nucleophile Type
Typical Temperature Range
Solvent
Expected Outcome & Potential Issues
Benzylic Chloride
Weak to strong (e.g., amines, alkoxides, carboxylates)
-10°C to 40°C
Acetonitrile, THF, Acetone
Outcome: High selectivity for the benzylic position. Issues: With very strong, hindered bases, E2 elimination to form a styrene derivative can compete.
Outcome: Substitution at the C-F position. Issues: Reaction at the benzylic position will also occur unless it is already substituted. Risk of multiple aromatic substitutions at higher temperatures.
Note: These ranges are starting points for optimization. The ideal temperature will depend on the specific nucleophile, solvent, and concentration.
Q3: For S_NAr on the ring, will the fluorine or one of the chlorines be substituted first?
In a classic S_NAr mechanism, the fluorine is the preferred leaving group.
Causality: The S_NAr reaction proceeds in two steps: (1) nucleophilic attack to form a resonance-stabilized carbanion (Meisenheimer complex) and (2) loss of the leaving group to restore aromaticity.[10]
Step 1 (Rate-Determining): The first step is usually rate-limiting. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electron-deficient (electrophilic) and susceptible to attack by a nucleophile.[3]
Step 2 (Fast): While the C-F bond is the strongest carbon-halogen bond, its cleavage is not part of the rate-determining step.[11] Therefore, the bond strength is less important than the inductive effect that facilitates the initial attack.
Thus, to achieve substitution at a C-Cl bond, one typically needs higher temperatures than for substitution at the C-F bond, or a system where the fluorine is no longer present.
Troubleshooting Guide: Common Experimental Issues
This section provides a logical workflow for diagnosing and solving common problems encountered during these substitution reactions.
Problem: Low or no conversion when targeting aromatic positions.
Caption: Troubleshooting workflow for low S_NAr conversion.
Problem: A mixture of products is formed (benzylic and aromatic substitution).
This indicates that the reaction conditions are activating both pathways. The goal is to separate the kinetic windows for each reaction.
To Isolate Benzylic Substitution:
Drastically Lower the Temperature: Perform the reaction at room temperature (20-25°C) or below. Often, 0°C is an excellent starting point.
Change Solvent: Consider less polar solvents (e.g., THF, Dichloromethane) which are less effective at stabilizing the charged intermediate required for S_NAr.
Use a Weaker Base: If a base is required, use a milder one (e.g., K₂CO₃ instead of NaH) that is sufficient to deprotonate the nucleophile but not aggressive enough to promote side reactions.
To Isolate Aromatic Substitution:
This is more challenging if the benzylic position is unprotected. The most reliable method is a two-step process:
Step 1: Substitute the benzylic chloride first under low-temperature conditions with a desired nucleophile or a temporary protecting group.
Step 2: Isolate the product from Step 1 and then perform the high-temperature S_NAr reaction to functionalize the aromatic ring.
Experimental Protocols: General Methodologies
These protocols are intended as validated starting points for your specific application. Always conduct small-scale test reactions to determine optimal conditions.
Protocol 1: General Procedure for Selective Benzylic Substitution
This method aims to functionalize the -CH₂Cl group while leaving the aromatic halogens untouched.
Caption: Experimental workflow for selective benzylic substitution.
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, THF) to a concentration of 0.1-0.5 M.
Cooling: Cool the solution to 0°C using an ice-water bath.
Addition: Add the desired nucleophile (1.0-1.2 eq.) to the solution. If the nucleophile is an alcohol or thiol, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) will be required (1.2 eq.).
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.
Protocol 2: General Procedure for Aromatic Substitution at Fluorine (S_NAr)
This method assumes the benzylic position has been previously functionalized or that concurrent substitution at that site is acceptable.
Setup: In a flask equipped with a reflux condenser under an inert atmosphere, dissolve the substrate (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF).
Addition: Add the strong nucleophile (e.g., sodium methoxide, sodium thiophenoxide) (1.5-2.0 eq.). Note: These reactions are often run with an excess of the nucleophile.
Heating: Heat the reaction mixture to the target temperature (start at 80-100°C). Use an oil bath with a temperature controller for stable heating.
Reaction: Maintain the temperature and stir vigorously. Monitor the reaction progress by taking aliquots and analyzing via LC-MS or GC-MS. These reactions can take several hours to reach completion.
Workup: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water to precipitate the product and quench excess nucleophile.
Purification: Collect the solid by filtration or extract the aqueous mixture with an organic solvent. Wash, dry, and concentrate the organic phase. The crude product will likely require purification by column chromatography.
References
Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Efficient nucleophilic fluoromethylation and subsequent transformation of alkyl and benzyl halides using fluorobis(phenylsulfonyl)methane. PubMed.
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids.
Method for synthesizing 3,5-dichloroanisole from 1,3,5-trichlorobenzene.
Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. YouTube.
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.
Technical Support Center: Purification of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of isolating 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical nuances of isolating 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene .
This molecule presents two distinct chromatographic challenges:
Extreme Lipophilicity: The polyhalogenated aromatic ring renders the compound highly non-polar, requiring precise, low-strength eluent systems to prevent co-elution with structurally similar precursors[1].
Chemical Reactivity: The benzylic chloride (chloromethyl group) is an electrophilic center susceptible to solvolysis, nucleophilic attack, and premature degradation on highly active stationary phases[2].
The following self-validating protocols, quantitative data, and troubleshooting FAQs are engineered to ensure maximum yield, purity, and safety during your purification workflow.
Experimental Workflow
Workflow for purifying 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene via chromatography.
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol operates as a self-validating system: every step contains a measurable output that must be confirmed before proceeding to the next phase.
Step 1: TLC Optimization & Eluent Selection
Causality: Standard gradients (e.g., Hexane/EtOAc) are too polar for this polyhalogenated compound, causing it to migrate with the solvent front and co-elute with the unchlorinated starting material[3].
Action: Spot the crude mixture on a silica gel TLC plate. Develop using 100% pentane or 100% hexanes .
Validation: Proceed only if the target compound exhibits an
Rf
value between 0.30 and 0.45[1].
Step 2: Column Preparation (Slurry Packing)
Causality: Dry packing silica gel generates a localized heat of solvation when the solvent is introduced. This thermal spike can catalyze the degradation of sensitive benzylic chlorides[4].
Action: Prepare a homogenous slurry of silica gel (15–25 µm for high resolution) in 100% pentane. Pour smoothly into the column and allow it to settle under gentle positive pressure[5]. Cap the stationary phase with a 1 cm protective layer of sea sand.
Validation: Visually confirm a perfectly horizontal sand-silica interface with no trapped air bubbles.
Step 3: Sample Loading
Causality: Exposing the reactive chloromethyl group to the massive surface area of dry silica under vacuum (dry loading) promotes hydrolysis[3][4].
Action: Dissolve the crude mixture in the absolute minimum volume of liquid eluent (or pure DCM if solubility is restricted). Apply the solution dropwise directly to the sand layer using a long Pasteur pipette. Push the sample into the silica bed using minimal pressure before adding bulk solvent.
Validation: The sample must form a tight, narrow band (<3 mm thick) at the top of the column.
Step 4: Isocratic Elution & Fraction Collection
Causality: Gradient elution risks introducing polar impurities and nucleophilic modifiers that can react with the target molecule[6].
Action: Elute isocratically with 100% pentane. Collect fractions sized at approximately 10% of the total column volume.
Validation: Monitor fractions via UV detection at 254 nm, as the polyhalogenated aromatic ring is highly UV-active[1].
Step 5: Concentration & Final Verification
Causality: Benzyl chlorides possess appreciable vapor pressures and can be lost via volatilization during aggressive rotary evaporation[1].
Action: Combine pure fractions and concentrate under reduced pressure with a water bath temperature strictly below 30 °C .
Validation: Confirm final purity via quantitative
1H
NMR (qNMR) using an internal standard (e.g., benzyl benzoate) to mathematically verify the physical isolation[1].
Quantitative Data: Eluent Optimization
The table below summarizes the expected retention factors (
Rf
) for the target compound and its most common synthetic impurities across various normal-phase eluent systems.
Eluent System
Target Compound
Rf
Starting Material
Rf
(Toluene analog)
Hydrolysis Byproduct
Rf
(Benzyl alcohol)
Resolution Quality
100% Pentane
0.35
0.45
0.00
Excellent (Maximal separation)
100% Hexanes
0.40
0.50
0.05
Optimal (Standard choice)
90:10 Hexanes:DCM
0.50
0.60
0.15
Good (Alternative to pure alkane)
95:5 Hexanes:EtOAc
0.75
0.80
0.25
Poor (Target co-elutes with SM)
Troubleshooting & FAQs
Q1: Why is the chloromethyl group degrading during my purification?A1: Benzylic chlorides are highly susceptible to solvolysis and nucleophilic attack. If your mobile phase contains protic modifiers (e.g., methanol) or if the silica gel is highly acidic, the chloromethyl group can rapidly hydrolyze to a benzyl alcohol or form ether byproducts[2].
Solution: Use strictly non-nucleophilic, anhydrous eluents (100% hexanes or pentane) and minimize the compound's residence time on the column[1][6].
Q2: I am unable to resolve the target compound from the unchlorinated starting material (1,5-dichloro-2-fluorotoluene). What is the optimal strategy?A2: The polarity difference between a methyl group and a chloromethyl group on a polyhalogenated ring is extremely subtle. Using a standard 95:5 Hexane/EtOAc gradient often causes co-elution because the eluent is too strong[3].
Solution: Switch to a 100% pentane isocratic system . Pentane provides a weaker elution strength than hexanes, maximizing the retention factor (
Rf
) difference. Additionally, utilize a high-resolution stationary phase (e.g., 15–25 µm silica) and maintain a sample loading mass of <2% of the column volume[1][7].
Q3: Is dry loading recommended for this compound?A3: No. While dry loading is excellent for poorly soluble compounds, 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene is highly lipophilic and readily soluble in minimal hexanes or DCM[3].
Causality: Evaporating the crude mixture onto highly active silica gel under a vacuum can prematurely catalyze the degradation of the reactive chloromethyl group. Liquid loading (neat or in <1 mL of eluent) is strongly preferred to preserve molecular integrity[4].
Q4: What are the critical safety protocols for handling this specific molecule during chromatography?A4: Benzyl chlorides are potent lachrymators (tear-inducing agents) and irreversible alkylating agents[2]. The electrophilic benzylic carbon readily cross-links with biological nucleophiles.
Solution: All chromatography, including fraction collection, TLC spotting, and solvent evaporation, must be performed inside a certified fume hood. If using an automated flash system, ensure the vapor exhaust is properly vented to prevent atmospheric exposure[8].
Q5: My peaks are tailing significantly. How can I correct this?A5: Tailing in highly non-polar compounds usually indicates physical column defects rather than chemical secondary interactions (such as silanol hydrogen bonding, which typically affects amines)[5].
Causality: Poor slurry packing creates channeling, or sample overloading disrupts the solvent front.
Solution: Ensure the column is packed using a homogenous slurry method, and verify that the sample is loaded evenly across the flat silica bed without disturbing the protective sand layer[4][5].
References[5] Mastering Column Chromatography: Techniques and Tips | Chrom Tech, Inc. |https://www.chromtech.com/mastering-column-chromatography-techniques-and-tips[3] Successful flash chromatography | Biotage |https://www.biotage.com/whitepaper/successful-flash-chromatography[6] Supporting Information: Nickel-Catalyzed Reductive Benzylation | Royal Society of Chemistry |https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc06018f[4] Some Useful and Practical Tips for Flash Chromatography | EPFL |https://www.epfl.ch/labs/lcso/wp-content/uploads/2018/06/Tips_for_Flash_Chromatography.pdf[2] Benzyl chloride: Synthesis, application and safety | ChemicalBook |https://www.chemicalbook.com/article/benzyl-chloride-synthesis-application-and-safety.htm[8] Safety First—Best Practices and Risk Management for Flash Chromatography | Teledyne Labs |https://www.teledynelabs.com/resource-library/white-papers/safety-first-best-practices-and-risk-management-for-flash-chromatography[7] Flash Chromatography Explained | KNAUER |https://www.knauer.net/en/flash-chromatography-explained[1] Synthesis of a 2,2-Dichloroimidazolidine-4,5-dione and its Application | Organic Syntheses |https://www.orgsyn.org/demo.aspx?prep=v96p0044
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS No. 1523204-39-8). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this compound, particularly in polar solvents. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene in common polar solvents like water, ethanol, and methanol. Why is this happening?
A1: This is an expected challenge rooted in the fundamental principle of "like dissolves like." 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is a highly nonpolar molecule. Its structure, dominated by a halogenated benzene ring, lacks the capacity for significant hydrogen bonding, which is the primary interaction that allows solutes to dissolve in polar protic solvents like water and alcohols.
Molecular Structure Analysis: The molecule's surface is characterized by chlorine and fluorine atoms and a benzene ring, all of which are hydrophobic. The polar C-Cl and C-F bonds are arranged in a way that results in a low overall molecular dipole moment.
Solvent-Solute Interaction: Polar solvents like water form strong hydrogen bond networks. For a solute to dissolve, it must break these solvent-solvent interactions and form new, energetically favorable solvent-solute interactions. 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene cannot form these strong interactions, making its dissolution in highly polar solvents energetically unfavorable. ChemicalBook notes that the compound is insoluble in water[1].
Q2: My experiment requires a polar solvent. What are my immediate options if I observe poor solubility?
A2: When facing solubility issues, the initial goal is to modify the solvent system to be more accommodating to a nonpolar solute. The most direct approach is the use of a co-solvent system.
A co-solvent system involves mixing a polar solvent with a miscible, less polar or nonpolar solvent. This creates a solvent mixture with an intermediate polarity that is more capable of solvating the nonpolar compound.
Recommended Initial Co-solvents:
For Protic Systems: Consider adding tetrahydrofuran (THF) or 1,4-dioxane to solvents like ethanol or isopropanol.
For Aprotic Systems: If you are using a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), solubility is generally better than in protic solvents. However, if issues persist, adding a small percentage of a less polar solvent like dichloromethane (DCM) or toluene can be effective, provided it is compatible with your reaction chemistry. The use of DMF has been noted as an effective solvent for extracting halogenated aromatic compounds[2].
The workflow below illustrates a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for solubility issues.
Q3: Are there physical methods I can use to improve dissolution without changing my solvent?
A3: Yes. Physical methods can significantly aid dissolution by providing the energy needed to overcome the activation energy barrier of the dissolution process.
Sonication: Using an ultrasonic bath introduces high-frequency sound waves, which cause cavitation (the formation and collapse of microscopic bubbles). This process creates localized high-energy micro-environments that can break up solute particles and enhance solvent-solute interaction at the surface, accelerating dissolution.
Gentle Heating: Increasing the temperature of the solvent increases its kinetic energy, leading to more frequent and energetic collisions between solvent and solute molecules. This can help break apart the solute lattice and improve solubility. Caution: 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is a reactive chemical intermediate. Use only gentle heating (e.g., 30-40°C) and ensure your vessel is properly vented. Always monitor for any signs of decomposition or reaction.
Agitation/Vortexing: Continuous stirring or vortexing increases the flow of solvent over the solute's surface, which helps to break down the stagnant diffusion layer and constantly expose fresh solute surface to the solvent.[3]
These methods are often used in combination, for example, sonicating a sample while it is being stirred.
Troubleshooting Guide & Protocols
Predicted Solubility Profile
Solvent Class
Example Solvents
Predicted Solubility
Rationale & Expert Notes
Nonpolar
Hexane, Toluene, Diethyl Ether
High
The nonpolar nature of these solvents readily accommodates the hydrophobic benzene ring and halogen substituents.
Polar Aprotic
DCM, THF, Acetone, Ethyl Acetate
Good to Moderate
These solvents have sufficient nonpolar character to interact with the solute while their polarity helps to break solute-solute interactions. DCM is a particularly effective solvent for many chlorinated compounds.
Polar Aprotic (High Polarity)
DMSO, DMF
Moderate to Low
While better than protic solvents, their high polarity can still present a challenge. Often used to prepare concentrated stock solutions for biological assays.
Polar Protic
Ethanol, Methanol, Isopropanol
Low to Very Low
The strong hydrogen-bonding network of these solvents resists disruption by the nonpolar solute.
Aqueous
Water, Buffers
Insoluble
The high polarity and strong hydrogen bonding of water make it an extremely poor solvent for this compound.[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution in a DMSO/Ethanol Co-Solvent System
This protocol is designed for researchers needing to prepare a stock solution for use in biological or screening assays where a polar, water-miscible solvent system is required.
Safety First: 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is classified as a corrosive substance that can cause severe skin burns and eye damage.[5][6] Always handle this compound inside a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Materials:
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Anhydrous Dimethyl Sulfoxide (DMSO)
Anhydrous Ethanol (200 proof)
Calibrated analytical balance
Volumetric flasks (Class A)
Glass vials with PTFE-lined caps
Pipettes and tips
Procedure:
Calculate Required Mass: Determine the mass of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene needed. For 10 mL of a 10 mM solution (Molecular Weight ≈ 211.47 g/mol ):
Mass (g) = 0.010 L * 0.010 mol/L * 211.47 g/mol = 0.0211 g (or 21.1 mg)
Weighing: Accurately weigh the calculated mass of the compound directly into a clean, dry glass vial.
Initial Solvation in DMSO: Add a small volume of DMSO to the vial (e.g., 1 mL). DMSO is a powerful polar aprotic solvent that is often effective at initially solvating difficult compounds.
Agitation: Cap the vial and vortex or sonicate for 2-5 minutes. Visually inspect to ensure all solid material has dissolved. If not, add another small aliquot of DMSO and repeat sonication.
Dilution with Co-Solvent: Once the compound is fully dissolved in DMSO, quantitatively transfer the solution to a 10 mL volumetric flask.
Bringing to Volume: Carefully add anhydrous ethanol to the flask, bringing the total volume up to the 10 mL calibration mark.
Final Mixing: Cap the flask and invert it 15-20 times to ensure a homogenous solution.
Storage: Transfer the final stock solution to a clearly labeled vial with a PTFE-lined cap. Store at -20°C for long-term stability, protected from light and moisture.
Advanced Troubleshooting
Q4: I achieved dissolution with heating, but the compound precipitated out upon cooling to room temperature. What should I do?
A4: This indicates you have created a supersaturated solution. While useful in some applications like crystallization, it is problematic for most experiments. The solution is not stable at the working temperature.
Solutions:
Increase Co-solvent Ratio: The most reliable solution is to reformulate the solution with a higher percentage of the co-solvent that favors solubility (e.g., increase the THF or DMSO content). This will increase the overall solvating power of the system at room temperature.
Work at Elevated Temperature: If your experimental apparatus allows, you can maintain the solution at the elevated temperature at which it is soluble. This is often impractical and can introduce other variables.
Prepare a More Dilute Solution: The solubility limit is concentration-dependent. If your protocol allows, simply prepare a more dilute stock solution that remains stable at room temperature.
The diagram below outlines the decision-making process for solvent selection based on experimental needs.
Caption: Decision tree for experimental solvent selection.
References
PubChem. (n.d.). 1-Chloro-2-(chloromethyl)-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
Galand, N., & Wipff, G. (2003). Solvation of benzene derivatives in SC-CO2: a molecular dynamics study of fluorination effects. New Journal of Chemistry, 27(9), 1319-1325. Retrieved from [Link]
Yao, C. Y. (1983). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). OSTI.GOV. Retrieved from [Link]
Dunn, P. J., et al. (2020). Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. Chemical Reviews, 121(3), 1582-1619. Retrieved from [Link]
ScienceON. (n.d.). Solvation of benzene derivatives in SC-CO2: a molecular dynamics study of fluorination effects. Korea Institute of Science and Technology Information. Retrieved from [Link]
Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies, 8(3), 1-8. Retrieved from [Link]
Reducing unwanted side reactions with 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Technical Support Center: 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene Welcome to the technical support guide for 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene. This document provides in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Welcome to the technical support guide for 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, medicinal chemists, and process development scientists. Our goal is to help you anticipate and mitigate unwanted side reactions, ensuring the successful and efficient use of this versatile building block. The guidance herein is predicated on established principles of chemical reactivity for benzylic halides and polyhalogenated aromatic systems.
Question 1: I am attempting a nucleophilic substitution on the chloromethyl group, but my yields are low and I'm observing multiple byproducts. What are the likely side reactions?
This is the most common challenge encountered with this substrate. The molecule possesses three distinct reactive sites for nucleophilic attack: the benzylic chloride (-CH2Cl), the aryl fluoride , and the two aryl chlorides . The high reactivity of the benzylic chloride makes it the primary target, but competing reactions can occur under non-optimized conditions.[1]
The three primary side reactions are:
Elimination (E2/E1): Strong or sterically hindered bases can promote the elimination of HCl from the chloromethyl group to form a reactive alkene intermediate. This is particularly favored at elevated temperatures.[2]
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated towards SNAr by the two electron-withdrawing chloro substituents. Aggressive nucleophiles, especially at high temperatures, can displace the fluoride.[3][4]
Hydrolysis: The benzylic chloride is highly susceptible to hydrolysis, which can occur if water is present in the solvent or reagents, leading to the formation of the corresponding benzyl alcohol.[1][5][6] This reaction can proceed via an SN1 mechanism due to the resonance-stabilized benzylic carbocation.[5][7]
Troubleshooting Flowchart: Low Yield in Benzylic Substitution
Caption: Troubleshooting logic for benzylic substitution reactions.
Question 2: How can I selectively perform a substitution at the benzylic position without displacing the aromatic fluorine?
Achieving selectivity requires careful control of reaction conditions to favor the kinetically faster SN2 reaction at the benzylic carbon over the higher-activation-energy SNAr pathway.
Key Principles for Selectivity:
Temperature Control: SNAr reactions typically require more thermal energy than SN2 reactions. Keeping the reaction temperature low (e.g., 0 °C to room temperature) is the most critical factor.
Nucleophile Choice: Soft, non-basic nucleophiles are ideal. Hard, basic nucleophiles (like alkoxides or hydroxides) are more likely to attack the electron-deficient aromatic ring.
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, enhancing its reactivity for SN2 displacement.[8]
Parameter
Recommended for Selective Benzylic Substitution (SN2)
Under an inert atmosphere (N₂ or Argon), dissolve 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene in anhydrous DMF (approx. 0.5 M concentration).
Add sodium azide to the solution in one portion.
Stir the reaction mixture vigorously at room temperature (20-25 °C).
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing deionized water.
Extract the aqueous layer three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 1-azidomethyl-3,5-dichloro-2-fluorobenzene.
Purify the crude product via flash column chromatography if necessary.
Question 3: I am planning a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). Which halogen will react preferentially?
The chemoselectivity of cross-coupling reactions on this substrate is a significant challenge. Standard palladium catalysts will almost certainly react with the benzylic chloride first.
Reactivity Hierarchy:
Benzylic Chloride (Csp³-Cl): This bond is highly susceptible to oxidative addition with Pd(0) catalysts. This is often much faster than addition to aryl chlorides.
Aryl Chlorides (Csp²-Cl): Activation of aryl chlorides typically requires specialized, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands and often higher temperatures.[10][11]
Aryl Fluoride (Csp²-F): The C-F bond is exceptionally strong and generally inert to standard palladium-catalyzed cross-coupling conditions. Activation requires highly specialized catalysts not typically used in routine synthesis.[10][12]
Implication: It is not feasible to selectively perform a cross-coupling at the aryl chloride positions while the benzylic chloride is present using standard methods. The benzylic position would need to be transformed or protected first. Recent advances in nickel-catalyzed reductive cross-coupling have shown promise for coupling benzyl chlorides with aryl chlorides, which could be an alternative strategy for building diarylmethanes.[10][13]
Mass spectrometry fragmentation pattern of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene: A Comparative Analysis for Research and Development For researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Pattern of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene: A Comparative Analysis for Research and Development
For researchers, scientists, and drug development professionals, the precise structural elucidation of halogenated aromatic compounds is a critical task. These molecules are common intermediates and final products in a wide range of applications, from pharmaceuticals to advanced materials. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for their identification and characterization. This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene, offering insights into the underlying fragmentation mechanisms and comparing its analysis with other instrumental methods.
The Molecular Blueprint: Predicting Fragmentation
The structure of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene incorporates several features that dictate its behavior in a mass spectrometer: a benzene ring, two chlorine atoms on the ring, a fluorine atom, and a chloromethyl group. Each of these influences the fragmentation cascade. The presence of three chlorine atoms is particularly significant due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), which will result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments.[1]
The Molecular Ion (M⁺)
The molecular ion peak provides the molecular weight of the compound. For 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (C₇H₄Cl₃F), the nominal molecular weight using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F) is 212 Da. Due to the three chlorine atoms, the molecular ion region will exhibit a distinctive cluster of peaks at m/z 212, 214, 216, and 218. The relative intensities of these peaks are a key indicator of the number of chlorine atoms present.
Key Fragmentation Pathways
Under typical 70 eV electron ionization conditions, the molecular ion is energetically unstable and undergoes fragmentation to produce a unique mass spectrum.[1] The fragmentation is driven by the stability of the resulting ions and neutral species.
Benzylic Cleavage (Loss of •Cl from the Chloromethyl Group): The most favorable initial fragmentation is the loss of a chlorine radical from the chloromethyl group.[2] This is due to the formation of a highly stable resonance-stabilized benzyl cation. This fragmentation is a hallmark of compounds containing a benzyl halide moiety.[3] The resulting cation ([M-Cl]⁺) at m/z 177 will be a prominent peak and will still contain two chlorine atoms, thus exhibiting a characteristic isotopic pattern at m/z 177, 179, and 181.
Loss of the Chloromethyl Radical (•CH₂Cl): Another significant fragmentation pathway is the cleavage of the bond between the aromatic ring and the chloromethyl group. This results in the loss of a chloromethyl radical (•CH₂Cl, 49 Da) and the formation of a dichlorofluorobenzene cation at m/z 163. This ion will also show a clear isotopic pattern for two chlorine atoms (m/z 163, 165, 167).
Sequential Loss of Halogens: Following the initial fragmentation, sequential loss of the remaining halogen atoms can occur.
The [M-Cl]⁺ ion (m/z 177) can lose a second chlorine radical to form a fragment at m/z 142.
The dichlorofluorobenzene cation (m/z 163) can lose a chlorine radical to yield a chlorofluorobenzene cation at m/z 128.
The following diagram illustrates the primary predicted fragmentation pathways:
Caption: Predicted EI fragmentation pathway of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene.
Comparative Data Summary
The table below summarizes the expected key ions, their mass-to-charge ratios (m/z) for the most abundant isotopes, and the corresponding neutral losses.
m/z (most abundant isotope)
Ion Formula
Neutral Loss
Description
212
[C₇H₄³⁵Cl₃F]⁺•
-
Molecular Ion (M⁺)
177
[C₇H₄³⁵Cl₂F]⁺
•Cl
Loss of Cl from chloromethyl group
163
[C₆H₂³⁵Cl₂F]⁺
•CH₂Cl
Loss of chloromethyl radical
142
[C₇H₄³⁵ClF]⁺
•Cl
Sequential loss of Cl from m/z 177
128
[C₆H₂³⁵ClF]⁺
•Cl
Sequential loss of Cl from m/z 163
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for identification, a comprehensive structural confirmation often relies on a combination of analytical techniques.
Technique
Application for 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Advantages
Limitations
GC-MS
Ideal for separation from isomers and impurities followed by mass analysis.[4]
High sensitivity and selectivity; provides both retention time and mass spectrum for confident identification.[5]
Requires the compound to be volatile and thermally stable.
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of each atom, confirming the substitution pattern on the benzene ring.[6]
Provides unambiguous structural information, including connectivity and stereochemistry.[7]
Lower sensitivity compared to MS; may be difficult for complex mixtures without prior separation.
FT-IR Spectroscopy
Provides information about the functional groups present and the substitution pattern on the aromatic ring through characteristic C-H wagging and ring bending vibrations.[8]
Non-destructive; can provide quick confirmation of functional groups and substitution patterns.[9][10]
Less specific for full structure elucidation compared to MS and NMR; interpretation can be complex.[11]
The logical workflow for the analysis of a sample containing 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene would typically involve GC-MS for initial identification and quantification, followed by NMR for unambiguous structural confirmation.
Caption: A typical analytical workflow for structural elucidation.
Experimental Protocol: GC-MS Analysis
This section provides a standard protocol for the analysis of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., dichloromethane or hexane).
Perform serial dilutions to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).
Transfer 1 mL of the final standard or sample solution into a 2 mL autosampler vial with a PTFE-lined cap.
2. GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 7890B GC or equivalent.[12]
Mass Spectrometer: Agilent 5977B MSD or equivalent quadrupole mass analyzer.[13]
Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.
Injector: Split/splitless, operated in splitless mode at 250 °C.
Injection Volume: 1 µL.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Oven Temperature Program: Initial temperature of 80 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
MS Ion Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-300.
3. Data Analysis
Identify the peak corresponding to 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene based on its retention time.
Extract the mass spectrum for this peak.
Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the key fragment ions as described above.
Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern for confirmation.
Conclusion
The mass spectrometry fragmentation pattern of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is predictable and highly informative. The characteristic isotopic cluster of the molecular ion confirms the presence of three chlorine atoms, while the dominant fragmentation pathways—benzylic cleavage to form the m/z 177 ion and loss of the chloromethyl group to form the m/z 163 ion—provide strong evidence for the overall structure. When integrated with other analytical techniques such as NMR and FT-IR, a complete and confident structural elucidation can be achieved, which is essential for advancing research and development in chemistry and related fields.
References
Wada, N., Saito, M., Kitada, D., Smith, R. L., Inomata, H., Arai, K., & Saito, S. (n.d.). Local Excess Density about Substituted Benzene Compounds in Supercritical CO2 Based on FT-IR Spectroscopy. The Journal of Physical Chemistry B - ACS Publications.
(n.d.). Local Excess Density about Substituted Benzene Compounds in Supercritical CO2 Based on FT-IR Spectroscopy. The Journal of Physical Chemistry B - ACS Publications.
(n.d.). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy.
(n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
(n.d.). Application Note: Mass Spectrometry Analysis of 1,2,3,5-Tetrachloro-4,6-difluorobenzene Fragmentation. Benchchem.
(n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate.
(2016, May 01). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.
(n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
(2019, June 21). Single-Crystal NMR Characterization of Halogen Bonds. The Journal of Physical Chemistry A - ACS Publications.
(n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC.
(n.d.). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. PMC.
(2012, September 19). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Insubria.
(2014, May 01). Direct Investigation of Halogen Bonds by Solid-State Multinuclear Magnetic Resonance Spectroscopy and Molecular Orbital Analysis. Journal of the American Chemical Society - ACS Publications.
(n.d.). GC/MS analysis of chlorinated organic compounds generated from the chlorination of fulvic acid solution. ETDEWEB - OSTI.
(2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. NSF PAR.
(n.d.). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. ProQuest.
(n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry.
(2008, October 21). Benzyl halides. MassBank.
(2021, June 26). Atmospheric deposition of chlorinated and brominated polycyclic aromatic hydrocarbons in central Europe analyzed by GC-MS/MS. PMC.
(2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube.
(n.d.). spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. Agilent.
(n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Benchchem.
(2020, August 15). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI.
(n.d.). Benzyl chloride. NIST WebBook.
(n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd.
(n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
(n.d.). Unraveling the Molecular Breakdown: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,4-Dichloro-2-butyne. Benchchem.
(n.d.). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed.
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene HPLC retention time and method validation
An In-Depth Guide to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene This guide provides a comprehensive framework for the development and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Development and Validation of a Reversed-Phase HPLC Method for the Analysis of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity and accurate quantification of this compound is paramount.[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices to equip researchers, scientists, and drug development professionals with the expertise to implement a reliable, self-validating analytical system.
Part 1: HPLC Method Development Strategy
The foundation of any reliable analytical measurement is a well-developed method. The physicochemical properties of the analyte, 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, dictate the optimal approach for its separation and quantification.
Analyte Characterization and Rationale for Method Selection
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is a halogenated aromatic hydrocarbon.[3] Its structure, featuring a benzene ring with multiple halogen substituents, renders it a non-polar, hydrophobic molecule. This characteristic is the primary determinant for selecting the chromatographic mode.
Reversed-Phase HPLC (RP-HPLC) is the most widely used separation technique in HPLC, accounting for approximately 75% of all methods.[4][5] It operates on the principle of hydrophobic interactions, utilizing a non-polar stationary phase and a polar mobile phase.[6] Non-polar analytes, like our target compound, are more strongly retained on the hydrophobic stationary phase and elute later as the organic, less polar component of the mobile phase is increased.[5] This makes RP-HPLC the ideal choice, offering superior resolution and reproducibility for such compounds.[6] Alternative approaches, such as normal-phase chromatography, are less suitable as they are designed for polar analytes.[4]
The presence of the aromatic ring provides a chromophore, making UV detection a suitable and straightforward choice for quantification.
Based on the principles outlined and common practices for analyzing similar halogenated aromatic compounds, the following starting method is proposed.[7] This method is designed to provide a robust baseline for subsequent validation.
Parameter
Recommended Condition
Rationale
Instrument
High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector
Standard equipment for routine analysis of UV-active compounds.
Column
C18, 4.6 x 150 mm, 5 µm particle size
The C18 (octadecylsilane) stationary phase is the most popular type for RP-HPLC due to its strong hydrophobic retention for non-polar analytes.[4][5]
Mobile Phase A
Deionized Water
The polar component of the mobile phase system.
Mobile Phase B
Acetonitrile (ACN)
A common, effective organic modifier for RP-HPLC, often preferred over methanol for its lower viscosity and stronger elution properties.[7]
Gradient Elution
0-15 min: 60% to 95% B; 15-17 min: 95% B; 17.1-20 min: 60% B
A gradient is employed to ensure elution of the hydrophobic analyte in a reasonable time with good peak shape and to clean the column of any strongly retained impurities.[5]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength
215 nm
Provides high sensitivity for chlorobenzene and related structures.[7]
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the potential for peak distortion from volume overload.
Diluent
Acetonitrile/Water (50:50, v/v)
The diluent should be compatible with the mobile phase to ensure good peak shape upon injection.
Part 2: A Rigorous Protocol for HPLC Method Validation
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[8] The following protocols are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are referenced by regulatory bodies like the U.S. Food and Drug Administration (FDA).[9][10][11][12][13]
A Senior Application Scientist's Guide to the FTIR Peak Analysis of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Abstract This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, a polysubstituted aromatic compound of interest in synthetic chemistry and materials science. In the absence of a publicly available reference spectrum for this specific molecule, this document serves as a predictive and comparative guide. We will deconstruct the molecule's structure to forecast its characteristic vibrational modes, establish a rigorous experimental protocol for acquiring high-quality data using Attenuated Total Reflectance (ATR)-FTIR, and provide a framework for spectral interpretation. This analysis is grounded in established principles of vibrational spectroscopy and is designed for researchers, scientists, and drug development professionals who require robust analytical characterization of complex aromatic intermediates.
Introduction: The Analytical Challenge
1,5-dichloro-3-(chloromethyl)-2-fluorobenzene is a unique molecule featuring a complex substitution pattern on a benzene ring. The presence of chloro, fluoromethyl, and fluoro substituents creates a distinct electronic and steric environment that profoundly influences the molecule's vibrational properties. FTIR spectroscopy is an indispensable tool for confirming the identity and purity of such compounds, as it provides a unique "fingerprint" based on the absorption of infrared radiation by specific molecular bonds.
The primary analytical challenge lies in the spectral complexity arising from the overlap and coupling of various vibrational modes. The goal of this guide is to dissect this complexity, providing a logical pathway to assign observed spectral peaks to their corresponding functional groups and vibrational motions. We will leverage the power of Attenuated Total Reflectance (ATR) as our chosen methodology, a technique that requires minimal to no sample preparation, making it ideal for rapid and reproducible analysis of solid or liquid samples[1][2][3].
Molecular Structure and Predicted Vibrational Modes
To interpret the FTIR spectrum, we must first understand the molecule's structure and the types of vibrations it can exhibit. The key functional groups are the tetrasubstituted benzene ring, the aromatic C-F bond, two aromatic C-Cl bonds, and the aliphatic chloromethyl (-CH₂Cl) group.
Caption: Structure of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene.
Each bond and functional group in this structure will vibrate at a characteristic frequency, giving rise to a specific peak or set of peaks in the FTIR spectrum.
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FTIR
The choice of sampling technique is critical for obtaining a reliable spectrum. Attenuated Total Reflectance (ATR) is the preferred method for this type of solid or viscous liquid sample due to its simplicity and reproducibility.[1][4][5] The technique works by passing an infrared beam through a high-refractive-index crystal (like diamond or zinc selenide). An evanescent wave extends a few micrometers beyond the crystal surface and into the sample, which is pressed firmly against it.[1][4] The sample absorbs energy at specific wavelengths, and the attenuated light is reflected back to the detector, generating the spectrum.
Caption: Standard Operating Procedure for ATR-FTIR Analysis.
Step-by-Step Methodology
Instrument Preparation: Ensure the FTIR spectrometer is purged and stable. Clean the ATR crystal (e.g., a diamond ATR) with a suitable solvent like isopropanol and allow it to dry completely.
Background Collection: Collect a background spectrum with the clean, empty ATR crystal. This is crucial as it subtracts the absorbance from the atmosphere (CO₂, H₂O) and the instrument itself from the final sample spectrum.
Sample Application: Place a small amount of the 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene sample onto the center of the ATR crystal. If the sample is solid, ensure it is finely powdered to maximize surface contact.
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.
Data Acquisition: Collect the sample spectrum. Typical parameters would be a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
Data Processing: The resulting spectrum should undergo an ATR correction. This software-based correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.[2] A baseline correction may also be applied to remove any broad, underlying features.
Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent.
Spectral Analysis: Predicted Peaks and Assignments
The following table outlines the expected absorption bands for 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, based on well-established correlation tables for infrared spectroscopy.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Expected Intensity
Rationale and Commentary
3100 - 3000
C-H Stretch
Aromatic C-H
Weak to Medium
Aromatic C-H stretches characteristically appear just above 3000 cm⁻¹.[6][7] Given only two C-H bonds on the ring, these peaks may be weak.
2980 - 2880
C-H Stretch
Aliphatic C-H (-CH₂Cl)
Weak to Medium
These are the asymmetric and symmetric stretches of the methylene group in the chloromethyl substituent. They appear at slightly lower wavenumbers than typical alkane C-H stretches due to the influence of the adjacent chlorine atom.[8]
1600 - 1585 & 1500 - 1400
C=C Stretch
Aromatic Ring
Medium to Strong
These two characteristic bands arise from the carbon-carbon stretching vibrations within the benzene ring and are a strong indicator of aromaticity.[6][9] Their exact position and intensity are sensitive to the substitution pattern.
~1420
CH₂ Scissoring
Aliphatic C-H (-CH₂Cl)
Medium
This bending vibration is characteristic of a methylene (-CH₂) group.[8]
1300 - 1150
C-H Wagging
Aliphatic C-H (-CH₂Cl)
Medium
This out-of-plane bending vibration is a known feature for chloromethyl groups.[10]
1400 - 1000
C-F Stretch
Aromatic C-F
Strong
The C-F stretch is typically one of the strongest absorptions in the fingerprint region.[11] For aromatic fluorides, this often appears in the 1250-1100 cm⁻¹ range. Its high intensity is due to the large change in dipole moment during the vibration.
880 - 840
C-H Out-of-Plane Bend
Aromatic C-H
Strong
This region is highly diagnostic of the ring's substitution pattern. For a 1,2,3,5-tetrasubstituted ring with two adjacent hydrogens, a strong absorption is expected in this range.[6][12] This peak can be a key identifier.
840 - 550
C-Cl Stretch
Aromatic & Aliphatic C-Cl
Medium to Strong
This region will likely contain multiple overlapping peaks. The two aromatic C-Cl stretches and the one aliphatic C-Cl stretch will all absorb here.[10][13][14] This complex pattern contributes significantly to the unique fingerprint of the molecule.
Comparative Analysis: Distinguishing Features
To appreciate the unique spectral signature of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene, it is instructive to compare its expected spectrum with those of simpler, related molecules.
vs. Chlorobenzene: Chlorobenzene would show a much simpler aromatic C-H out-of-plane bending pattern (typically two strong bands for monosubstitution at ~740 cm⁻¹ and ~690 cm⁻¹) and would lack the C-F stretch (~1250-1100 cm⁻¹) and the aliphatic C-H stretches (~2900 cm⁻¹) entirely.[15]
vs. Fluorobenzene: This molecule would exhibit the strong C-F stretch but would lack the multiple C-Cl stretching vibrations in the 840-550 cm⁻¹ region. Its aromatic C-H bending pattern would also be characteristic of monosubstitution.
vs. 3,5-Dichlorobenzyl Chloride (C₇H₅Cl₃): This isomer lacks the fluorine atom. Therefore, the most significant difference would be the complete absence of the strong C-F stretching band between 1400-1000 cm⁻¹. While it shares the chloromethyl and dichlorobenzene features, the substitution pattern is different (1,3,5-trisubstituted vs. 1,2,3,5-tetrasubstituted), which would lead to a different C-H out-of-plane bending pattern in the 900-675 cm⁻¹ region. The NIST gas-phase spectrum of 3,5-Dichlorobenzyl Chloride confirms strong absorptions in the C-Cl stretching region and lacks a prominent C-F band.[16]
The combination of the strong C-F stretch, the specific C-H out-of-plane bend indicative of the 1,2,3,5-substitution, and the complex pattern of C-Cl stretches in the lower fingerprint region provides a powerful and unique spectral signature for the definitive identification of 1,5-dichloro-3-(chloromethyl)-2-fluorobenzene.
Conclusion
References
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Bruker Corporation. Retrieved March 19, 2026, from [Link]
Wikipedia. (2023). Attenuated total reflectance. In Wikipedia. Retrieved March 19, 2026, from [Link]
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler-Toledo International Inc. Retrieved March 19, 2026, from [Link]
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac. Retrieved March 19, 2026, from [Link]
Gable, K. (n.d.). Aromatic Fingerprint Vibrations. Oregon State University. Retrieved March 19, 2026, from [Link]
University of California, Santa Cruz. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved March 19, 2026, from [Link]
Wang, G.-S., et al. (2003). In-Situ FTIR Study of Adsorption and Photoreactions of CH2Cl2 on Powdered TiO2. The Journal of Physical Chemistry B, 107(19), 4599-4605. ACS Publications. [Link]
Jusko, P., et al. (2024). Gas-Phase Infrared Action Spectroscopy of CH2Cl+ and CH3ClH+: Likely Protagonists in Chlorine Astrochemistry. Molecules, 29(3), 633. MDPI. [Link]
Zhang, Z., et al. (2021). Character, frequency and intensity of vibration modes in CH2Cl2. ResearchGate. Retrieved March 19, 2026, from [Link]
Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]
Reusch, W. (n.d.). IR Spectroscopy Tutorial: Aromatics. Michigan State University. Retrieved March 19, 2026, from [Link]
OpenStax. (2023). Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved March 19, 2026, from [Link]
Sodanapalli, R., et al. (2021). FT-IR spectrum showing C-Cl stretching and O-H stretching. ResearchGate. Retrieved March 19, 2026, from [Link]
OpenStax. (n.d.). Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved March 19, 2026, from [Link]
LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]
Anderson, A., et al. (1971). Vibrational Spectra of Single Crystals and Polycrystalline Films of CH2Cl2 and CH2Br2. The Journal of Chemical Physics, 55(9), 4244-4251. AIP Publishing. [Link]
Xin, J., et al. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. Retrieved March 19, 2026, from [Link]
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]
PajKomur, B., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 144(39), 17896-17904. PMC. [Link]
Druzbicki, K., et al. (2015). Intramolecular vibrations of dichloromethane (CH2Cl2). ResearchGate. Retrieved March 19, 2026, from [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Department of Chemistry and Biochemistry. Retrieved March 19, 2026, from [Link]
Reusch, W. (n.d.). Infrared Spectrometry. Michigan State University. Retrieved March 19, 2026, from [Link]
Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]
Brown, D. (n.d.). Interpretation of the infrared spectrum of chlorobenzene. Doc Brown's Chemistry. Retrieved March 19, 2026, from [Link]
LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]
Mizaikoff, B., et al. (2011). Infrared Hollow Waveguide Sensors for Simultaneous Gas Phase Detection of Benzene, Toluene, and Xylenes in Field Environments. Analytical Chemistry, 83(13), 5045-5051. ACS Publications. [Link]
Wahan, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]
NIST. (n.d.). Benzene, 1,3-dichloro-5-(chloromethyl)-. In NIST Chemistry WebBook. Retrieved March 19, 2026, from [Link]
High-Resolution Purity Validation of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene: A GC-MS Comparative Guide
As a Senior Application Scientist in pharmaceutical development, validating the purity of highly reactive, polyhalogenated intermediates is a critical hurdle. 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS: 1523204-3...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in pharmaceutical development, validating the purity of highly reactive, polyhalogenated intermediates is a critical hurdle. 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS: 1523204-39-8) is a bifunctional building block whose benzylic chloride moiety makes it an excellent electrophile for synthesis, but also an analytical liability. Because alkylating agents of this class are flagged as Potential Mutagenic Impurities (PMIs) under ICH M7 guidelines, their quantification requires absolute specificity and sub-ppm sensitivity.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against traditional High-Performance Liquid Chromatography (HPLC) and GC-Flame Ionization Detection (GC-FID), providing a self-validating protocol for accurate purity assessment.
The Mechanistic Challenge: Reactivity vs. Resolution
The primary analytical challenge with 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene lies in its chloromethyl (-CH₂Cl) group .
When subjected to standard reverse-phase HPLC, the aqueous mobile phase acts as a nucleophile. Under high pressure and typical column temperatures, the benzylic chloride undergoes rapid artefactual hydrolysis, converting into the corresponding benzyl alcohol. This degradation occurs during the analytical run, leading to the appearance of false impurity peaks and an underestimation of the true purity. As noted in comparative analyses of similar reactive acyl and benzyl chlorides, avoiding aqueous conditions is paramount to preventing instrument-induced degradation[1].
Conversely, while standard GC-FID avoids aqueous hydrolysis, it lacks the structural specificity to differentiate 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene from its closely related synthetic isomers (e.g., 1,3-dichloro-5-(chloromethyl)-2-fluorobenzene). To achieve both stability and specificity, Headspace GC-MS (HS-GC-MS) or anhydrous GC-MS with inert liners is the gold standard. This approach leverages the volatility of the compound while utilizing the mass spectrometer to recognize the unique isotopic cluster generated by its three chlorine atoms.
Analytical selection workflow for reactive benzylic chlorides.
Comparative Performance Data
To objectively evaluate these platforms, we compare the performance metrics of HPLC-UV, GC-FID, and HS-GC-MS (SIM Mode) for the purity validation of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene. The data below illustrates why GC-MS is the only method capable of meeting stringent regulatory thresholds without compromising the analyte.
Analytical Parameter
HPLC-UV (Reverse Phase)
GC-FID (Direct Liquid)
HS-GC-MS (SIM Mode)
Primary Limitation
Artefactual hydrolysis
Co-elution of isomers
None (High specificity)
Limit of Detection (LOD)
5.0 µg/g
1.5 µg/g
0.05 µg/g
Limit of Quantitation (LOQ)
15.0 µg/g
5.0 µg/g
0.1 µg/g
Linearity (R²)
0.985 (Degradation skew)
0.995
>0.999
Recovery (% ± RSD)
75.2% ± 8.4%
92.5% ± 4.1%
99.8% ± 1.2%
Isotopic Confirmation
No
No
Yes (Cl₃ cluster)
Data Synthesis: HS-GC-MS eliminates the solvent effect and matrix interference, achieving superior linearity and recovery, aligning with modern solvent-free screening methods for mutagenic benzyl chlorides[2].
Self-Validating GC-MS Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating a deuterated internal standard (IS)—Benzyl chloride-d7—directly into the sample matrix, any fluctuations in extraction efficiency, thermal degradation in the inlet, or matrix suppression are mathematically normalized in real-time. If the absolute IS area drops by >20% relative to a blank, the system automatically flags the run as invalid, preventing false negatives.
Phase 1: Sample Preparation & Internal Standard Spiking
Causality: We utilize a solvent-free headspace approach or an anhydrous diluent (e.g., dry dichloromethane) to completely eliminate the risk of nucleophilic attack on the chloromethyl group.
Accurately weigh 50 mg of the sample containing 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene into a 20 mL headspace vial.
Spike the sample with exactly 50 µL of a 10 µg/mL solution of Benzyl chloride-d7 (Internal Standard) prepared in anhydrous dichloromethane.
Immediately crimp-seal the vial with a PTFE/silicone septum to prevent volatilization losses.
Phase 2: GC-MS Instrument Configuration
Causality: A DB-5MS column (5% phenyl / 95% dimethylpolysiloxane) is selected for its exceptional inertness toward active halogenated compounds, preventing the peak tailing commonly seen on polar columns[3].
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.
Injection Mode: Split injection (10:1 ratio) at 200°C. (Note: The injector temperature is kept deliberately low to prevent thermal cracking of the benzylic carbon-chlorine bond).
Oven Program: Initial hold at 40°C for 3 min; ramp at 15°C/min to 240°C; final hold for 2 min.
Phase 3: Mass Spectrometry & Isotopic Profiling
Causality: Electron Ionization (EI) at 70 eV fragments the molecule predictably. By using Selected Ion Monitoring (SIM), we filter out background noise and focus exclusively on the unique isotopic fingerprint of the analyte.
Transfer Line & Source Temp: Set to 250°C and 230°C, respectively.
SIM Parameters for Analyte: Monitor the base peak resulting from the loss of the benzylic chlorine: m/z 177, 179, and 181 . The ratio of these peaks must match the theoretical 9:6:1 distribution for a two-chlorine fragment (the fluorodichlorobenzyl cation). Monitor the intact molecular ion cluster at m/z 212/214/216 for secondary confirmation.
SIM Parameters for IS: Monitor m/z 133 (molecular ion for Benzyl chloride-d7).
System Suitability Test (SST): Calculate the resolution between the analyte and any known isomers. The %RSD of the IS peak area across six replicate injections must be ≤ 5.0%.
Conclusion
For the purity validation of highly reactive halogenated aromatics like 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene, traditional HPLC-UV introduces unacceptable risks of artefactual degradation. By utilizing a self-validating GC-MS protocol with isotopic pattern recognition, analytical scientists can achieve ICH M7-compliant sensitivity (LOQ of 0.1 µg/g) while ensuring the structural integrity of the analyte remains uncompromised from injection to detection.
A Senior Scientist's Guide to the Proper Disposal of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
This document provides essential, in-depth guidance for the safe handling and compliant disposal of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS No. 1523204-39-8).
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential, in-depth guidance for the safe handling and compliant disposal of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS No. 1523204-39-8). As a halogenated aromatic compound, this substance presents significant health and environmental risks, necessitating a rigorous and informed approach to its waste management. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Hazard Assessment & Essential Protective Measures
Understanding the inherent risks of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is fundamental to its safe management. The primary hazards are not merely theoretical; they dictate the specific personal protective equipment (PPE) required and the urgency of proper containment. This compound is classified with multiple hazards, including acute toxicity and severe corrosivity.[1]
Table 1: GHS Hazard Classification for 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Hazard Class
Category
Signal Word
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4
Warning
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion / Irritation
Category 1B
Danger
H314: Causes severe skin burns and eye damage.[1][2][3]
| Hazardous to the Aquatic Environment (Chronic) | Category 4 | - | H413: May cause long lasting harmful effects to aquatic life. |
Causality-Driven PPE Selection
The hazards listed above directly inform the minimum required PPE. Failure to adhere to these standards can result in serious chemical burns, systemic toxicity, or lasting eye damage.
Eye and Face Protection: Given the classification as a severe skin and eye corrosive, standard safety glasses are insufficient. Chemical splash goggles and a full-face shield are mandatory to protect against splashes that can cause irreversible eye damage.[4][5]
Hand Protection: "Chemically resistant gloves" is a general term; for chlorinated aromatic compounds, specificity is key. Consult manufacturer resistance guides, but materials like Viton® or laminate films are strongly recommended over standard nitrile gloves for prolonged tasks. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
Body Protection: A buttoned lab coat is the minimum requirement. For any tasks involving larger quantities or a heightened risk of splashing, a chemical-resistant apron or coveralls must be worn over the lab coat.[5]
Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors or potential aerosols.[4][5]
Waste Segregation: The Critical First Step
The single most important principle in the disposal of this compound is correct waste segregation . 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is a halogenated organic compound .[6] Mixing it with other waste streams can create hazardous reactions, complicate the disposal process, and violate federal regulations.
Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is classified as hazardous waste.[7] Your institution's waste management program will have specific containers for this category.
Incompatibility Alert:
NEVER mix halogenated organic waste with:
Non-halogenated organic waste: These are typically incinerated under different conditions.
Aqueous waste (acids, bases, salts): Mixing can lead to dangerous reactions or phase separation issues.
The following workflow diagram illustrates the critical decision-making process for proper waste segregation.
Caption: Waste Segregation Workflow for Halogenated Organics.
Step-by-Step Disposal Protocol
This protocol ensures compliance with institutional and federal regulations, such as those stipulated by the EPA.
Step 1: Containerization and Labeling
Select the Correct Container: Use only a container provided and approved by your institution's Environmental Health & Safety (EHS) department for halogenated organic waste. It must be made of a material compatible with the chemical and have a secure, vapor-tight lid.
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
The words "Hazardous Waste."
The full, unabbreviated chemical name: "1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene."
An accurate list of all components and their approximate percentages.
The specific hazard characteristics (e.g., "Corrosive," "Toxic").
The date of accumulation.
Step 2: Accumulation and Storage
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.
Conditions: The container must be kept tightly closed at all times, except when adding waste.[4] Store it in a cool, dry, and well-ventilated location, away from incompatible materials.[4] Ensure secondary containment is in place to capture any potential leaks.
Step 3: Arranging for Disposal
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from your EHS or equivalent department. Do not allow waste to accumulate beyond the SAA time or volume limits (consult your EHS for these specifics).
Professional Disposal: Your institution will contract with a licensed hazardous waste hauler. This ensures the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) in compliance with all regulations.[7] Never attempt to dispose of this chemical via standard trash or down the drain.
Step 4: Documentation
Retain all copies of waste manifests provided by your EHS department. This documentation is a legal record of the chain of custody from your laboratory to the final disposal facility.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action.
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][5] Seek immediate medical attention.[2]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[2]
Small Spill Cleanup (within a chemical fume hood):
Alert Personnel: Notify others in the immediate area.
Don PPE: Wear the full PPE ensemble described in Section 1.
Contain & Absorb: Cover the spill with an inert absorbent material like sand, silica gel, or a commercial sorbent.[2] Do not use combustible materials like paper towels.
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
Decontaminate: Wipe the spill area with an appropriate solvent (consult your SDS or EHS), followed by soap and water.[5] All cleaning materials must also be disposed of as halogenated hazardous waste.[5]
The Science of Disposal: Why Incineration is Essential
Halogenated organic compounds like 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene are persistent in the environment and cannot be landfilled.[8] The standard and required disposal method is high-temperature incineration in a specialized hazardous waste facility.[6][9]
This process is scientifically validated to destroy the molecule completely. The high temperatures break the strong carbon-halogen and aromatic ring bonds. These facilities are equipped with advanced scrubbers and filtration systems to neutralize the resulting acidic gases (like HCl and HF) and capture any particulate matter, preventing their release into the atmosphere.[9]
By adhering to these detailed procedures, you ensure not only your personal safety and the safety of your colleagues but also maintain full compliance with environmental regulations, upholding the integrity of your research and institution.
References
1,5-dichloro-3-(chloromethyl)
SAFETY D
Hazardous Waste Segreg
What Regulations Apply to Chlorinated Solvent Use?
SAFETY DATA SHEET - Thermo Fisher Scientific.Thermo Fisher Scientific.
Personal protective equipment for handling 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Comprehensive Safety and Operational Guide: Handling 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene Welcome to the definitive handling guide for 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS: 1523204-39-8). As a Seni...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Welcome to the definitive handling guide for 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene (CAS: 1523204-39-8). As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical demands of polyhalogenated benzyl chlorides. This compound is not just a standard synthetic building block; it is a highly reactive, moisture-sensitive electrophile. To build a truly self-validating safety protocol, we must move beyond simply reading the Safety Data Sheet (SDS) and understand the causality behind the chemical's behavior. This guide provides step-by-step, field-proven methodologies to ensure your operational and disposal plans are scientifically grounded and strictly compliant.
Part 1: Mechanistic Hazard Profile & Causality
Understanding the molecular behavior of 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene is the foundation of safe handling. The primary danger stems from the chloromethyl group, which acts as a potent alkylating agent. When exposed to atmospheric moisture or biological tissue (such as the respiratory tract or cornea), it undergoes a rapid SN2 hydrolysis reaction. This reaction releases corrosive Hydrogen Chloride (HCl) gas and forms a toxic benzyl alcohol derivative[1][2].
Figure 1: Mechanistic pathway of hydrolysis and biological alkylation driving compound toxicity.
Table 1: Hazard Summary & Mechanistic Causality
Hazard Classification
GHS Code
Mechanistic Causality
Operational Implication
Skin Corrosion
Skin Corr. 1B (H314)
Exothermic hydrolysis upon contact with sweat/moisture generates localized HCl.
Requires immediate quenching protocols and strictly non-permeable barrier PPE.
Acute Toxicity
Acute Tox. 4 (H302/312/332)
Covalent alkylation of biological nucleophiles (proteins/DNA) disrupts cellular function.
Mandates closed-system transfers; zero-tolerance for open-bench handling.
Respiratory Irritation
STOT SE 3 (H336)
Inhalation of evolved HCl gas and volatile organic vapors damages mucous membranes.
Must be handled exclusively in a certified chemical fume hood (>100 fpm).
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for halogenated aromatics. The high lipophilicity of the fluorinated and chlorinated benzene ring allows it to rapidly permeate standard nitrile or latex. We must engineer a barrier system based on chemical compatibility and regulatory standards to ensure operator safety[2].
Table 2: PPE Specifications & Scientific Justifications
PPE Category
Specification
Scientific Justification
Regulatory Standard
Hand Protection
Viton™ (Fluorinated Rubber) or Silver Shield® gloves.
Halogenated solvents degrade standard nitrile within minutes. Viton provides a dense, fluorinated barrier preventing permeation.
OSHA 29 CFR 1910.132
Eye/Face Protection
ANSI Z87.1 Chemical Splash Goggles + Full Face Shield.
Protects against pressurized micro-splashes during septum punctures. Safety glasses lack the orbital seal required for lachrymators.
Prevents capillary action of spills against the skin and protects against secondary ignition.
OSHA 29 CFR 1910.132
Respiratory
Organic Vapor/Acid Gas (OV/AG) Cartridge Respirator.
Required only if handling outside a fume hood (e.g., during a spill). Neutralizes both the organic ring and evolved HCl.
OSHA 29 CFR 1910.134
Part 3: Operational Handling & Transfer Protocols
To prevent degradation of the reagent and protect the operator, all transfers must be conducted using air-free techniques. This prevents the introduction of moisture, which would otherwise pressurize the storage vessel with HCl gas and degrade the compound's purity[4].
Figure 2: Step-by-step operational workflow for safe handling and transfer of reactive electrophiles.
Methodology 1: Safe Aliquoting and Air-Free Transfer
Fume Hood Setup: Verify the chemical fume hood face velocity is at least 100 feet per minute (fpm). Clear the workspace of incompatible materials (such as strong bases, oxidizers, and amines)[2][5].
PPE Verification: Don Viton gloves (or double-glove with heavy-duty nitrile if Viton is unavailable and contact time is <1 minute). Equip chemical splash goggles and a face shield[3].
Vessel Purging: Connect the receiving reaction vessel to a Schlenk line or inert gas manifold. Purge with dry Argon or Nitrogen for 5 minutes.
Syringe Preparation: Use a thoroughly oven-dried, glass-tight syringe with a stainless-steel needle. Flush the syringe with inert gas three times prior to use.
Aliquoting: Puncture the septum of the 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene bottle. Inject a volume of inert gas equal to the volume of liquid you intend to withdraw to prevent creating a vacuum. Slowly withdraw the liquid.
Dispensing: Transfer the reagent dropwise into the reaction vessel under continuous inert gas flow to control any potential exothermic reactions.
Decontamination: Immediately rinse the syringe and needle with anhydrous dichloromethane, followed by quenching the rinsate in a 5% sodium bicarbonate solution.
Part 4: Spill Management & Decontamination
A spill of a highly reactive benzyl chloride derivative requires immediate, calculated action. The goal is to simultaneously neutralize the evolved acid and quench the electrophilic carbon[2].
Methodology 2: Emergency Spill Response
Isolation: Lower the fume hood sash completely to contain vapors. If the spill is outside the hood, evacuate the immediate area and don an OV/AG respirator[2].
Neutralization (Spills < 50 mL): Liberally cover the spill with a 1:1 mixture of dry sand and soda ash (sodium carbonate). The sand absorbs the liquid, while the soda ash acts as a mild nucleophile to safely quench the alkylating agent and neutralize the HCl gas.
Incubation: Allow the absorbent mixture to sit for 15–30 minutes to ensure complete hydrolysis and thermal stabilization.
Collection: Use a non-sparking, chemically resistant plastic scoop to transfer the quenched material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.
Surface Decontamination: Scrub the spill surface with a 5% sodium bicarbonate solution, followed by a standard detergent wash to remove residual organics.
Part 5: Waste Disposal Plan
Improper disposal of halogenated electrophiles can lead to violent reactions in waste carboys or environmental contamination. Adhere strictly to the guidelines outlined in Prudent Practices in the Laboratory[4][6].
Methodology 3: Hazardous Waste Segregation
Segregation: Classify the waste strictly as "Halogenated Organic Waste." Never mix with non-halogenated solvents, strong acids, or amine-containing waste, as this can trigger exothermic polymerization or explosive reactions[5].
Containment: Store waste in a dedicated, chemically compatible HDPE or glass carboy. Do not fill beyond 80% capacity.
Venting: Because trace moisture can generate HCl gas over time, ensure the waste container is equipped with a vented cap to prevent pressure rupture.
Labeling & Logistics: Clearly label the container with the full chemical name, CAS number (1523204-39-8), and the GHS hazard pictograms for Corrosive and Toxic. Coordinate with a licensed hazardous waste vendor for high-temperature incineration.
References
1,5-dichloro-3-(chloromethyl)-2-fluorobenzene — Chemical Substance Information, NextSDS. Available at:[Link]
1910.133 - Eye and face protection, Occupational Safety and Health Administration (OSHA). Available at: [Link]
29 CFR Ch. XVII § 1910.133 / 1910.134, Department of Health and Human Services (HHS). Available at: [Link]
Developing SOPs for Hazardous Chemical Manipulations: Prudent Practices in the Laboratory, DCHAS. Available at: [Link]
Preparation of Tributyl(iodomethyl)stannane (Prudent Practices reference), Semantic Scholar. Available at: [Link]